Cornoside
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVARPTUBCBNJX-WJTVCTBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961052 | |
| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40661-45-8 | |
| Record name | Cornoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Origin of Cornoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Cornoside, a naturally occurring phenolic glycoside. The document outlines its primary natural sources, presents available quantitative data, details experimental protocols for its isolation and analysis, and proposes a putative biosynthetic pathway.
Natural Sources of this compound
This compound has been identified in several species within the Oleaceae family. The principal documented natural sources include:
-
Abeliophyllum distichum (White Forsythia): The leaves of this Korean endemic species are a known source of this compound.[1]
-
Olea europaea (Olive): this compound is present in the fruit, particularly in green olives.
-
Forsythia species: Various species of the Forsythia genus are reported to contain this compound.
Quantitative Analysis of this compound Content
Quantitative data for this compound across its natural sources is limited in the available scientific literature. While its presence is confirmed in several species, precise concentration levels are not always specified. The table below summarizes the available information.
| Plant Species | Plant Part | Method of Analysis | This compound Concentration | Reference |
| Olea europaea | Green Olives (fruit) | RP-MPLC, Prep. TLC | 25 mg from 100 g of fresh weight (0.025%) | |
| Abeliophyllum distichum | Leaves | HPLC | Present, but not quantified | [1] |
| Forsythia suspensa | Fruit and Leaves | HPLC | Present, but not quantified | [2][3][4] |
Note: The quantification in Olea europaea was based on isolation yield and may not represent the absolute concentration. For Abeliophyllum distichum and Forsythia suspensa, while methods for the analysis of related phenolic compounds are established, specific quantitative data for this compound remains to be published.
Experimental Protocols
Isolation of this compound from Olea europaea (Green Olives)
This protocol is adapted from the methodology described by Guinda et al.
Objective: To extract and purify this compound from fresh green olives.
Materials:
-
Fresh green olives
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
RP-8 silica gel for chromatography
-
Silica gel plates for preparative Thin Layer Chromatography (prep. TLC)
-
Chloroform (CHCl₃)
-
Rotary evaporator
-
Chromatography column
-
TLC development chamber
-
UV lamp for visualization
Procedure:
-
Extraction:
-
Homogenize 100 g of fresh green olives in 200 mL of boiling methanol for 30 minutes to inactivate endogenous enzymes.
-
Filter the mixture and re-extract the solid residue with another 100 mL of boiling methanol.
-
Combine the methanol extracts and evaporate under reduced pressure to remove the methanol, leaving an aqueous residue.
-
-
Liquid-Liquid Partitioning:
-
Extract the aqueous residue exhaustively with ethyl acetate to remove less polar compounds.
-
The aqueous phase, which contains the more polar glycosides including this compound, is retained.
-
-
Column Chromatography:
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
Redissolve the residue in a minimal amount of water-methanol (7:3) and apply it to a reversed-phase (RP-8) silica gel column.
-
Elute the column with a water-methanol (7:3) mobile phase to obtain fractions containing crude this compound.
-
-
Preparative Thin Layer Chromatography (Prep. TLC):
-
Combine the fractions containing crude this compound and concentrate them.
-
Apply the concentrated crude sample as a band onto a preparative silica gel TLC plate.
-
Develop the plate in a chloroform-methanol (4:1) solvent system.
-
Visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to pure this compound from the plate.
-
Elute the this compound from the silica gel using methanol, filter, and evaporate the solvent to yield pure this compound.
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general protocol that can be adapted for the quantification of this compound in various plant extracts.
Objective: To quantify the concentration of this compound in a plant extract using a validated HPLC method.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Extract a known weight of dried and powdered plant material (e.g., 1 g) with methanol using sonication or maceration.
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Express the concentration as mg of this compound per gram of dry weight of the plant material.
-
Biosynthetic Pathway of this compound
The complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, based on the known biosynthesis of other phenolic glycosides, a putative pathway can be proposed. This compound is a glycoside of a p-hydroxyphenethyl alcohol derivative. The biosynthesis likely originates from the phenylpropanoid pathway.
A key step in the formation of this compound is the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the aglycone. UGTs are a large family of enzymes known to be involved in the biosynthesis of various glycosides in the Oleaceae family.
Caption: Putative biosynthetic pathway of this compound.
Workflow for Isolation and Quantification of this compound
The following diagram illustrates a general workflow for the isolation and quantification of this compound from a plant source.
Caption: General workflow for this compound isolation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Quantitative analysis and chromatographic fingerprinting for the quality evaluation of Forsythia suspensa extract by HPLC coupled with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Cornoside from Abeliophyllum distichum: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of cornoside, a phenolic glycoside found in the leaves of Abeliophyllum distichum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its known biological activities and associated signaling pathways.
Introduction
Abeliophyllum distichum, a deciduous shrub native to Korea, is a known source of various bioactive phenolic compounds. Among these, this compound has been identified as a constituent with potential therapeutic applications. This guide focuses on the scientific investigations into this compound from this specific plant source, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation of this compound
The primary method for the isolation of this compound from Abeliophyllum distichum leaves is high-speed counter-current chromatography (HSCCC). This technique allows for the separation of this compound from a complex mixture of other phenolic glycosides.
Experimental Protocol: Extraction and Isolation
The following protocol outlines the general steps for the extraction and isolation of this compound from the leaves of Abeliophyllum distichum.
2.1.1. Plant Material and Extraction
-
Plant Material: Dried leaves of Abeliophyllum distichum are used as the starting material.
-
Extraction: The dried leaves are extracted with ethanol (EtOH) under reflux. The resulting crude EtOH extract is then concentrated.
-
Solvent Partitioning: The concentrated extract is suspended in distilled water and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions.
2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Isolation
A portion of the n-butanol fraction is subjected to HSCCC for the final purification of this compound.
-
HSCCC System: A standard high-speed counter-current chromatograph is utilized.
-
Solvent System: A two-phase solvent system of ethyl acetate:n-butanol:water in a ratio of 8:0.7:5 (v/v/v) is employed.
-
Elution Mode: The specific elution mode (e.g., head-to-tail) would be selected based on the partition coefficient (K) of this compound in the chosen solvent system.
-
Operational Parameters:
-
Rotational Speed: To be optimized for the specific HSCCC instrument to ensure a stable retention of the stationary phase.
-
Flow Rate: To be adjusted to achieve optimal separation resolution and run time.
-
Temperature: Typically performed at room temperature.
-
Detection: The effluent is monitored using a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm).
-
-
Fraction Collection: Fractions are collected based on the chromatogram peaks, and those containing this compound are pooled.
-
Purity Analysis: The purity of the isolated this compound is determined by high-performance liquid chromatography (HPLC).
-
Structure Confirmation: The chemical structure of the isolated compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
Quantitative Data
The following table summarizes the known quantitative data for this compound isolated from Abeliophyllum distichum.
| Parameter | Value | Reference |
| Biological Activity | ||
| IC50 (Rat Lens Aldose Reductase) | 150 µM | [1] |
Note: Data on the yield of this compound from Abeliophyllum distichum is not currently available in the reviewed literature.
Biological Activity and Signaling Pathways
This compound has demonstrated inhibitory activity against rat lens aldose reductase, an enzyme implicated in the development of diabetic complications.
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy. The ability of this compound to inhibit this enzyme suggests its potential as a therapeutic agent for the prevention or treatment of these conditions.
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound from Abeliophyllum distichum are not yet fully elucidated, preliminary evidence suggests a potential influence on the insulin/IGF-1 signaling pathway. This pathway is a key regulator of metabolism, growth, and longevity. Further research is required to determine the precise molecular targets of this compound within this and other signaling networks.
Conclusion
This compound, a phenolic glycoside from Abeliophyllum distichum, presents a promising area for further research and development. Its isolation has been achieved through high-speed counter-current chromatography, and it exhibits inhibitory activity against rat lens aldose reductase. Future studies should focus on optimizing the isolation protocol to improve yield, conducting more extensive biological assays to elucidate its mechanism of action, and further investigating its effects on relevant signaling pathways. This will provide a more complete understanding of its therapeutic potential.
References
Cornoside: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornoside, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and purification are outlined, alongside an exploration of its interactions with key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a glycosidic linkage between a glucose molecule and a substituted cyclohexadienone aglycone. Its systematic IUPAC name is 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₈ | [1][2] |
| Molecular Weight | 316.30 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Predicted Water Solubility | 22.2 g/L | [1] |
| Predicted Density | 1.51 g/cm³ | [3] |
| Predicted XlogP | -2.1 | [4] |
| CAS Number | 40661-45-8 | [1] |
Note: Some physical properties are predicted values from computational models and await experimental verification.
Biological Activity
This compound has demonstrated noteworthy biological activities, with its inhibitory effect on aldose reductase being a key finding. Further research is ongoing to explore its full therapeutic potential, including its anti-inflammatory and potential anti-cancer properties.
Table 2: Quantitative Biological Activity of this compound
| Target | Activity | IC₅₀ Value | Source |
| Rat Lens Aldose Reductase (AR) | Inhibition | 150 µM | [2][5] |
Experimental Protocols
Isolation of this compound from Olea europaea (Olive)
The following protocol outlines the extraction and purification of this compound from olive fruit:
-
Extraction:
-
Fresh green olives (100 g) are boiled in methanol (100 mL) for 30 minutes under reflux to deactivate endogenous enzymes.
-
The methanolic extract is decanted. The remaining pulp is re-extracted with an additional 100 mL of methanol.
-
The combined methanolic extracts are evaporated in vacuo to remove the methanol.
-
The resulting aqueous phase is exhaustively extracted with ethyl acetate. The aqueous phase, which contains this compound, is retained.
-
-
Purification:
-
The aqueous phase is evaporated to dryness, yielding a residue.
-
This residue is subjected to chromatography on an RP-8 silica gel column, eluting with a water-methanol gradient (7:3).
-
Fractions containing crude this compound are collected and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a chloroform-methanol (4:1) solvent system to yield pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Method for Analysis
A general HPLC protocol for the analysis of glycosides like this compound can be adapted as follows:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
Workflow for HPLC-Guided Isolation:
References
- 1. Showing Compound this compound (FDB006306) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cornoside's Potential in Aldose Reductase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of cornoside, a phenolic glycoside, as an inhibitor of aldose reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating the long-term, debilitating effects of diabetes. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines general experimental protocols for assessing AR inhibition, and situates these findings within the broader context of the polyol pathway and its downstream consequences.
The Polyol Pathway and Its Role in Diabetic Complications
Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.
The activation of the polyol pathway contributes to diabetic complications through several mechanisms:
-
Osmotic Stress: The accumulation of sorbitol, an osmolyte, within cells leads to osmotic stress, cellular swelling, and eventual damage.
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.
-
Formation of Advanced Glycation End-products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are involved in the cross-linking of proteins and cellular dysfunction.
This compound: A Phenolic Glycoside with Aldose Reductase Inhibitory Activity
This compound is a phenolic glycoside that has been identified as an inhibitor of rat lens aldose reductase[1][2][3]. It was isolated from the leaves of Abeliophyllum distichum alongside other phenolic glycosides[1].
Quantitative Data on Aldose Reductase Inhibition
The inhibitory activity of this compound and its co-isolated compounds against rat lens aldose reductase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.
| Compound | IC50 (µM) | Source |
| This compound | 150 | [1][2] |
| Acteoside | 1.39 | [1] |
| Isoacteoside | Not specified | [1] |
| Eutigoside B | Not specified | [1] |
| Rutin | Not specified | [1] |
| Quercetin (Positive Control) | 7.05 | [1] |
Note: While isoacteoside, eutigoside B, and rutin were isolated in the same study, their specific IC50 values were not detailed in the available abstract.
General Experimental Protocol for Aldose Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase, based on common methodologies cited in the literature. The specific conditions for the this compound assay may have varied.
Materials:
-
Aldose reductase (from rat lens or recombinant human)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
-
Test compound (e.g., this compound)
-
Positive control (e.g., quercetin, epalrestat)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer) to the desired concentrations. The test compound is typically dissolved in a solvent like DMSO.
-
Assay Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well, containing the phosphate buffer, aldose reductase enzyme, and NADPH.
-
Incubation with Inhibitor: The test compound at various concentrations is added to the reaction mixture and incubated for a specific period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement of Activity: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to that of a control (without the inhibitor).
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Core Mechanisms
The Polyol Pathway
References
- 1. Analysis of the inhibitory activity of Abeliophyllum distichum leaf constituents against aldose reductase by using high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering chemical diversity among five variants of Abeliophyllum distichum flowers through metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cornoside: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornoside, a phenolic glycoside found in plants such as Abeliophyllum distichum and Cornus officinalis, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. The primary reported bioactivity of this compound is its ability to inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1][3] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring phenolic glycoside.[1] Its chemical structure and properties are detailed in Table 1. The primary sources for the isolation of this compound include the leaves of Abeliophyllum distichum and the fruit of Cornus officinalis.[1][2] Historically, extracts from these plants have been used in traditional medicine for various ailments, suggesting a foundation for the exploration of their bioactive constituents.[4] Modern phytochemical research has led to the isolation and characterization of this compound, allowing for the investigation of its specific pharmacological effects.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀O₈ | PubChem CID 3084796 |
| Molecular Weight | 316.3 g/mol | PubChem CID 3084796 |
| IUPAC Name | 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | PubChem CID 3084796 |
| Class | Phenolic Glycoside | [1] |
Therapeutic Potential and Mechanism of Action
The primary therapeutic potential of this compound, based on current research, lies in its ability to inhibit the enzyme aldose reductase.
Inhibition of Aldose Reductase and Management of Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is a metabolic pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate these complications.
A key study by Li et al. (2013) investigated the inhibitory effects of several phenolic glycosides isolated from the leaves of Abeliophyllum distichum on rat lens aldose reductase.[1]
Table 2: Inhibitory Activity of this compound and Other Compounds on Rat Lens Aldose Reductase
| Compound | IC₅₀ (μM) |
| This compound | 150 |
| Acteoside | 1.39 |
| Eutigoside B | > 200 |
| Isoacteoside | 18.2 |
| Rutin | 10.5 |
| Quercetin (Positive Control) | 7.05 |
Data extracted from Li et al. (2013).[1]
As shown in Table 2, while other compounds like Acteoside demonstrated more potent inhibition, this compound exhibited a moderate inhibitory effect on aldose reductase with an IC₅₀ value of 150 μM.[1]
Potential Role in Oxidative Stress and Inflammation
Phenolic glycosides are a class of compounds known for their antioxidant properties. While specific quantitative data for this compound's antioxidant and anti-inflammatory effects are limited in the currently available literature, its chemical structure suggests a potential to scavenge free radicals and modulate inflammatory pathways. Further research is warranted to fully elucidate these potential activities.
Signaling Pathway Involvement
While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, the activities of other structurally related glycosides provide a basis for hypothesized mechanisms. The insulin/IGF-1 signaling pathway, which plays a crucial role in longevity and stress resistance, is a potential target. In the model organism Caenorhabditis elegans, this pathway regulates the activity of key transcription factors including DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1 (heat shock factor 1).
Below is a diagram illustrating the hypothesized modulation of the Insulin/IGF-1 signaling pathway by a glycoside, leading to enhanced stress resistance and longevity.
Caption: Hypothesized modulation of the Insulin/IGF-1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Li et al. (2013).[1]
Isolation and Purification of this compound from Abeliophyllum distichum
A general workflow for the isolation of this compound is depicted below.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried leaves of Abeliophyllum distichum are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains this compound, is collected.
-
High-Speed Counter-Current Chromatography (HSCCC): The n-butanol fraction is subjected to HSCCC for further separation. A two-phase solvent system of ethyl acetate-n-butanol-water is typically used.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound from HSCCC are further purified by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.
Rat Lens Aldose Reductase Inhibition Assay
Materials:
-
Rat lenses
-
Phosphate buffer (pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Quercetin (positive control)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Lenses from male Sprague-Dawley rats are homogenized in phosphate buffer. The homogenate is centrifuged, and the supernatant containing the crude aldose reductase is collected.
-
Assay Mixture: The reaction mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound (this compound or quercetin) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for a set period.
-
Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Future Directions
The current body of research on this compound provides a promising starting point for its development as a therapeutic agent, particularly for diabetic complications. However, several areas require further investigation:
-
In-depth Pharmacological Profiling: Comprehensive studies are needed to evaluate the antioxidant, anti-inflammatory, and neuroprotective effects of pure this compound, both in vitro and in vivo.
-
Mechanism of Action Elucidation: Further research is required to confirm the interaction of this compound with the insulin/IGF-1 signaling pathway and to identify other potential molecular targets.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be determined to assess its drug-like potential.
-
Preclinical and Clinical Studies: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
Conclusion
This compound is a phenolic glycoside with demonstrated inhibitory activity against aldose reductase, suggesting its potential as a therapeutic agent for the management of diabetic complications. While further research is necessary to fully characterize its pharmacological profile and mechanisms of action, the existing data provides a strong rationale for its continued investigation. This technical guide serves as a resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.
References
- 1. Analysis of the inhibitory activity of Abeliophyllum distichum leaf constituents against aldose reductase by using high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Acteoside Analysis of Abeliophyllum distichum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abeliophyllum distichum Ameliorates High-Fat Diet-Induced Obesity in C57BL/6J Mice by Upregulating the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Cornoside: From Molecular Mechanisms to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis (Japanese cornel dogwood), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in oriental medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly in the realms of neuroprotection, anti-inflammation, and antioxidant defense. This technical guide provides a comprehensive review of the current state of this compound research, presenting key quantitative data, detailed experimental protocols, and an exploration of its engagement with critical signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₈ | [3] |
| Molecular Weight | 316.30 g/mol | [3] |
| IUPAC Name | 4-hydroxy-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one | [3] |
| Appearance | Powder | N/A |
| Solubility | Soluble in water | N/A |
Quantitative Bioactivity Data
The therapeutic potential of this compound is underscored by its activity in various in vitro and in vivo models. The following tables summarize the available quantitative data on its bioactivity.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | Stimulant | Measured Effect | IC₅₀/EC₅₀ | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Not explicitly stated for this compound alone, but related compounds show activity | [4] |
| Pro-inflammatory Cytokine Expression (IL-6, TNF-α, IL-1β) | Mesangial Cells (MMCs) | High Glucose | Reduction of cytokine expression | Not explicitly stated in IC₅₀ values, but effective at 5, 10, and 30 μM | [2] |
| NF-κB Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of NF-κB p65 translocation | Not explicitly stated in IC₅₀ values | [5] |
| M1 Macrophage Polarization | Bone Marrow-Derived Macrophages | Imiquimod (IMQ)-induced psoriasis model | Decreased polarization | Not explicitly stated in IC₅₀ values | [1] |
Table 2: Neuroprotective and Antioxidant Activity of this compound
| Assay | Model System | Measured Effect | IC₅₀/EC₅₀ | Reference |
| DPPH Radical Scavenging | Chemical Assay | Radical scavenging activity | IC₅₀ = 99.32 µg/mL (for C. officinalis extract) | |
| ABTS Radical Scavenging | Chemical Assay | Radical scavenging activity | IC₅₀ = 138.51 µg/mL (for C. officinalis extract) | [6] |
| Oxidative Stress Markers (MDA, SOD, GSH-Px) | 3xTg-AD Mice | Reduction of MDA, Increase in SOD and GSH-Px | Not applicable (in vivo study) | |
| Cell Viability | C6 Glioma Cells | No significant effect on viability | Not cytotoxic up to 20 µM | [7] |
Note: Much of the available quantitative data is for extracts of Cornus officinalis rather than isolated this compound. Further studies are needed to determine the specific IC₅₀ and EC₅₀ values of pure this compound in a wider range of assays.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] It is suggested that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis.
This compound has been shown to inhibit the phosphorylation of Akt in high glucose-treated mesangial cells, suggesting a role in mitigating diabetic nephropathy.[2] By inhibiting Akt activation, this compound may prevent the downstream proliferative and pro-inflammatory effects associated with this pathway in certain pathological conditions.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.
This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[7][8] This activation is a key mechanism behind its antioxidant and neuroprotective effects.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in this compound research. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.
Isolation of this compound from Cornus officinalis
A common method for the isolation of this compound involves solvent extraction and chromatographic separation.
Workflow:
Detailed Steps:
-
Extraction: The dried and powdered fruits of Cornus officinalis are typically extracted with an aqueous ethanol solution (e.g., 70%) at room temperature or under reflux.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the ethanol.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a non-polar solvent like ethyl acetate to remove less polar compounds. The aqueous phase, containing the more polar glycosides, is retained.
-
Column Chromatography: The aqueous phase is subjected to column chromatography, often using a macroporous resin (e.g., D101) or Sephadex LH-20.
-
Gradient Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and further purified using preparative HPLC to yield the pure compound.[9]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is used to evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
Protocol Overview:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging activity of a compound.
Protocol Overview:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway, such as p-IκBα and the p65 subunit.
Protocol Overview:
-
Cell Lysis: Cells treated with this compound and/or a stimulant (e.g., LPS) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[2]
Conclusion and Future Directions
This compound has demonstrated significant potential as a multi-target therapeutic agent with promising anti-inflammatory, neuroprotective, and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1 provides a strong rationale for its further development.
However, several areas require further investigation. More extensive quantitative bioactivity studies are needed to establish a comprehensive pharmacological profile of pure this compound. Detailed pharmacokinetic and pharmacodynamic studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish effective dosing regimens. Furthermore, the development of efficient and scalable synthetic routes for this compound will be crucial for its future clinical and commercial development.
References
- 1. Cornuside alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cornuside suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cornoside from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the extraction of cornoside, a phenolic glycoside with potential therapeutic properties, from various plant materials. This document includes a comparison of different extraction techniques, detailed experimental protocols, and insights into the biological pathways associated with this compound.
Introduction to this compound
This compound is a naturally occurring phenolic glycoside found in various plant species, including those from the Oleaceae family, such as Olea europaea (olive) and Forsythia suspensa. It has garnered research interest due to its biological activities, including its inhibitory effects on rat lens aldose reductase and its involvement in the insulin/IGF-1 signaling pathway, suggesting its potential in drug development for conditions like diabetic complications and age-related diseases.
Extraction Methodologies: An Overview
The efficient extraction of this compound from plant matrices is a critical first step for its isolation, characterization, and subsequent pharmacological studies. A variety of extraction techniques, ranging from conventional solvent-based methods to modern, technologically advanced approaches, can be employed. The choice of method depends on factors such as the plant material, desired yield and purity, and available resources.
Conventional Extraction Methods:
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower extraction efficiency.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to maceration. It is more efficient but the prolonged exposure to heat can degrade thermolabile compounds.
Modern Extraction Methods:
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE is generally faster and more efficient than conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency, reduced solvent consumption, and shorter extraction times.
Comparative Analysis of Extraction Methods
While specific comparative data for this compound extraction is limited in the literature, studies on the extraction of structurally similar and co-occurring phenolic glycosides, such as oleuropein from olive leaves, provide valuable insights into the relative efficiencies of different methods. The following tables summarize quantitative data from such studies, which can be used as a proxy to guide the selection of an appropriate extraction method for this compound.
Table 1: Comparison of Extraction Yields of Oleuropein from Olive Leaves using Different Solvents.
| Solvent System | Extraction Method | Temperature (°C) | Time | Yield of Oleuropein (mg/g dry leaf) | Reference |
| 80% Methanol | Soxhlet | Boiling | 8 h | 13.35 | [1] |
| 80% Ethanol | Soxhlet | Boiling | 8 h | 12.44 | [1] |
| Water | Maceration | 60 | 4 h | 13 | [2] |
| 70% Ethanol | Maceration | 25 | 120 min | 180 (in freeze-dried extract) | [2] |
| 70% Ethanol: 30% Water | Ultrasound-Assisted | <40 | 5 min | Not specified for oleuropein alone, but high secoiridoid recovery | [3] |
| Water | Solvent-Free Microwave-Assisted | - | 2 min | 0.06 (ppm) | [4] |
Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds from Olive Leaves.
| Extraction Method | Key Parameters | Total Phenolic Content (mg GAE/g DW) | Oleuropein Content (mg/g DW) | Reference |
| Pressurized Liquid Extraction (PLE) | 15% Glycerol, 70°C | 19.46 | 0.171 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 15% Glycerol, 70°C | 15.23 | 0.247 | [5] |
| Homogenate-Assisted Extraction (HAE) | Choline chloride:Citric acid, 60°C, 12,000 rpm | 55.12 | Not specified | [4] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol: 30% Water, 300W, 2 min | Not specified for TPC, but high TFC yield | High, cultivar dependent | [6] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plant materials.
Protocol 1: Conventional Solid-Liquid Extraction of this compound from Olea europaea (Green Olives)[7]
This protocol is adapted from a study that successfully isolated this compound from green olives.
Materials and Reagents:
-
Green olives
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
RP-8 silica gel
-
Silica gel for preparative TLC
-
Chloroform (CHCl₃)
-
Rotary evaporator
-
Chromatography columns and plates
Procedure:
-
Extraction:
-
Take 100 g of green olives and add them to 100 ml of boiling methanol.
-
Reflux for 30 minutes to inactivate enzymes.
-
Decant the methanol and remove the kernels from the olives.
-
Extract the remaining pulp with an additional 100 ml of methanol.
-
Combine the methanol extracts and evaporate in vacuo to remove the methanol.
-
-
Liquid-Liquid Partitioning:
-
Exhaustively extract the remaining aqueous phase with ethyl acetate. This step removes less polar compounds like oleuropein and ligstroside. This compound will remain in the aqueous phase.
-
-
Purification:
-
Evaporate the aqueous phase in vacuo to obtain a residue.
-
Chromatograph the residue on an RP-8 silica gel column using a water-methanol gradient (e.g., 7:3 v/v) to obtain crude this compound.
-
Further purify the crude this compound by preparative Thin Layer Chromatography (TLC) on a silica gel plate, eluting with a chloroform-methanol mixture (e.g., 4:1 v/v) to yield pure this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Glycosides (Adaptable for this compound)
This protocol is a general procedure for the UAE of phenolic glycosides from plant materials like Forsythia suspensa leaves, a known source of this compound. Optimization of parameters is recommended for each specific plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Forsythia suspensa leaves)
-
Methanol (or other suitable solvent)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 20 mL of 76.6% methanol in water).[7]
-
-
Ultrasonication:
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a specific frequency (e.g., 60 kHz) and power for a set duration (e.g., 60 minutes) and temperature (e.g., 70°C).[7] These parameters should be optimized for maximum yield.
-
-
Isolation:
-
After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Collect the supernatant.
-
The extraction can be repeated on the residue to increase the yield.
-
-
Concentration:
-
Combine the supernatants and evaporate the solvent using a rotary evaporator to obtain the crude extract containing this compound.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques as described in Protocol 1.
-
Protocol 3: Microwave-Assisted Extraction (MAE) of Phenolic Glycosides (Adaptable for this compound)
This is a general protocol for MAE of phenolic compounds from plant materials such as olive leaves, which can be adapted for this compound extraction.
Materials and Reagents:
-
Dried and powdered plant material (e.g., olive leaves)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 50 mL of 70% ethanol in water).[6]
-
-
Microwave Irradiation:
-
Place the mixture in a suitable vessel for the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 300 W) for a specific duration (e.g., 2 minutes).[6] These parameters should be optimized for the target compound and plant material.
-
-
Isolation:
-
After irradiation, allow the mixture to cool.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
-
Concentration:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
The crude extract can then be purified using chromatographic methods as outlined in Protocol 1.
-
Biological Signaling Pathways of this compound
This compound has been reported to exhibit biological activities related to aldose reductase inhibition and the insulin/IGF-1 signaling pathway.
Aldose Reductase Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and contribute to diabetic complications. This compound has been shown to be an inhibitor of rat lens aldose reductase. The inhibitory mechanism likely involves the binding of this compound to the active site of the enzyme, preventing the reduction of glucose.
Insulin/IGF-1 Signaling Pathway
The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a crucial role in growth, metabolism, and aging. In organisms like C. elegans, this pathway involves a cascade of proteins that ultimately regulate the activity of transcription factors such as DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1. This compound has been reported to upregulate the expression of these downstream transcription factors, suggesting its potential to modulate this pathway and influence longevity and stress resistance.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant materials.
Conclusion
The extraction of this compound from plant materials can be achieved through various methods, with modern techniques like UAE and MAE offering advantages in terms of efficiency and reduced processing times. The provided protocols offer a starting point for researchers, and optimization of extraction parameters is crucial for achieving high yields of this promising bioactive compound. Further investigation into the biological activities of this compound, particularly its role in the insulin/IGF-1 signaling pathway and as an aldose reductase inhibitor, will be vital for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Comparative Study of Novel Methods for Olive Leaf Phenolic Compound Extraction Using NADES as Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Flavonol glycoside complanatoside A requires FOXO/DAF-16, NRF2/SKN-1, and HSF-1 to improve stress resistances and extend the life span of Caenorhabditis elegans [frontiersin.org]
Application Notes and Protocols for the Isolation and Purification of Cornoside from Abeliophyllum distichum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the isolation and purification of Cornoside, a phenolic glycoside, from the leaves of Abeliophyllum distichum (White Forsythia). The methodologies described herein encompass solvent extraction, liquid-liquid partitioning, and a representative High-Speed Counter-Current Chromatography (HSCCC) protocol for the purification of this compound. Additionally, this document summarizes the known biological activities of this compound and presents relevant quantitative data from the literature.
Introduction
Abeliophyllum distichum, a monotypic genus endemic to Korea, is a deciduous shrub belonging to the Oleaceae family.[1] Traditionally used in folk medicine, this plant is a rich source of various bioactive compounds, including phenolic glycosides.[2][3] Among these, this compound has garnered interest for its potential therapeutic applications.
This compound is a phenolic glycoside that has been identified as a constituent of A. distichum leaves.[4] Research has indicated its potential as an inhibitor of rat lens aldose reductase, suggesting a possible role in mitigating diabetic complications.[5] Furthermore, studies have implicated this compound in the insulin/IGF-1 signaling pathway, highlighting its potential relevance in age-related and metabolic research.[6]
The isolation and purification of this compound in high purity are essential for its further pharmacological evaluation and potential drug development. This document outlines a systematic approach to achieve this, based on established phytochemical techniques.
Quantitative Data
The following table summarizes the quantitative data related to the extraction of bioactive compounds from Abeliophyllum distichum. It is important to note that a specific yield for purified this compound has not been reported in the reviewed literature.
| Parameter | Value | Source Plant Material | Reference |
| Extraction Yield | |||
| 70% Ethanol Extract | 510 g / kg | Dried Leaves | |
| Ethanol Extract | 400 g / kg | Dried Leaves | [5] |
| Partitioning Yields (from 120g EtOH Extract) | |||
| n-Hexane Fraction | 8 g | Dried Leaves | [5] |
| Chloroform Fraction | 11 g | Dried Leaves | [5] |
| Ethyl Acetate Fraction | 29 g | Dried Leaves | [5] |
| n-Butanol Fraction | 75 g | Dried Leaves | [5] |
| Purity of Commercial this compound | ~96.5% | N/A |
Experimental Protocols
The following protocols describe a comprehensive procedure for the isolation and purification of this compound from the dried leaves of Abeliophyllum distichum.
Plant Material and Reagents
-
Plant Material: Dried leaves of Abeliophyllum distichum.
-
Reagents:
-
Ethanol (95% and 70%)
-
n-Hexane
-
Chloroform
-
Ethyl Acetate
-
n-Butanol
-
Deionized Water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Extraction and Solvent Partitioning
This protocol is adapted from methodologies described for the extraction of glycosides from A. distichum.[5]
-
Grinding: Grind the dried leaves of A. distichum into a fine powder.
-
Extraction:
-
Suspend the powdered leaves in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform the extraction at 75°C for 4 hours with continuous stirring.
-
Filter the extract through Whatman No. 4 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 70% ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in deionized water.
-
Perform sequential liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the respective organic layers.
-
The n-butanol fraction, which is expected to be enriched with polar glycosides like this compound, should be collected and concentrated under reduced pressure.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
The following is a representative HSCCC protocol for the purification of this compound from the n-butanol fraction. This protocol is based on the solvent system reported for the separation of phenolic glycosides from A. distichum and general HSCCC operational parameters for similar compounds, and may require optimization.[4]
-
Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, and water in a volume ratio of 8:0.7:5.
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.
-
Separate the upper and lower phases just before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase for this solvent system).
-
Pump the mobile phase (typically the lower phase) into the column at a flow rate of 1.5-2.0 mL/min while the column is rotating at a speed of 800-900 rpm.
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the dried n-butanol fraction in a small volume of the biphasic solvent mixture.
-
Inject the sample solution into the HSCCC system.
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect fractions based on the elution profile.
-
-
Isolation of this compound:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Purity Analysis and Structural Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated this compound using a reverse-phase C18 column.
-
A suitable mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution at a wavelength of 280 nm.
-
-
Nuclear Magnetic Resonance (NMR):
-
Confirm the chemical structure of the purified compound by acquiring 1H and 13C NMR spectra and comparing the data with published values for this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Simplified Insulin/IGF-1 Signaling Pathway
Caption: Postulated action of this compound on the Insulin/IGF-1 pathway.
Application Notes
-
Aldose Reductase Inhibition: this compound has been shown to exhibit inhibitory effects on rat lens aldose reductase.[5] This enzyme is implicated in the pathogenesis of diabetic complications, such as cataracts, neuropathy, and nephropathy. The purification of this compound allows for further investigation into its potential as a therapeutic agent for the prevention and treatment of these conditions.
-
Modulation of Insulin/IGF-1 Signaling: Studies suggest that the life-prolonging effects of this compound may be dependent on the insulin/IGF-1 signaling pathway.[6] It has been observed to upregulate the expression of antioxidant genes, which are regulated by downstream transcription factors such as DAF-16, SKN-1, and HSF-1. Purified this compound can be utilized in cell-based and in vivo models to further elucidate its mechanism of action within this critical aging and metabolic pathway.
-
Reference Standard: Highly purified this compound can serve as a valuable analytical reference standard for the quality control and standardization of Abeliophyllum distichum extracts and derived products. This is crucial for ensuring the consistency and efficacy of herbal preparations and for conducting accurate quantitative analyses.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful isolation and purification of this compound from Abeliophyllum distichum. The availability of pure this compound is paramount for advancing our understanding of its biological activities and for exploring its potential as a novel therapeutic agent. The representative HSCCC method, in particular, provides a robust starting point for researchers to optimize and scale up the purification process. Further studies are warranted to determine the precise yield of this compound from A. distichum and to fully characterize its pharmacological profile.
References
- 1. doaj.org [doaj.org]
- 2. longdom.org [longdom.org]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering chemical diversity among five variants of Abeliophyllum distichum flowers through metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Cornoside Using High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a phenolic glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. It has been identified as an inhibitor of rat lens aldose reductase (AR), suggesting its potential in mitigating oxidative stress and inflammation associated with diabetic complications.[1] Furthermore, research indicates its involvement in the insulin/IGF-1 signaling pathway, highlighting its potential life-prolonging effects.[] Given its therapeutic promise, the development of efficient and scalable purification methods is paramount. High-speed counter-current chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that circumvents the challenges associated with traditional solid-phase chromatography, such as irreversible sample adsorption.[3][4][5] This document provides detailed application notes and protocols for the purification of this compound, leveraging HSCCC technology. While direct literature on the HSCCC purification of this compound is emerging, this protocol is adapted from successful methods used for the purification of structurally similar iridoid glycosides, such as morroniside and loganin, from Cornus officinalis (Fructus Corni), the natural source of this compound.[6][7][8]
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C14H20O8 | [9] |
| Molecular Weight | 316.3 g/mol | [1] |
| CAS Number | 40661-45-8 | [1] |
| Class | O-glycosyl compound | [10] |
| Bioactivity | Aldose reductase (AR) inhibitor | [1][] |
Experimental Protocols
Sample Preparation: Extraction from Cornus officinalis
A crucial first step in the purification of this compound is its efficient extraction from the raw plant material, typically the dried ripe sarcocarp of Cornus officinalis.
Protocol:
-
Milling: Grind the dried Cornus officinalis fruits into a coarse powder.
-
Ultrasonic Extraction:
-
Place the powdered material in a flask with 50% methanol.
-
Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).
-
Filter the extract and repeat the extraction process on the residue to ensure maximum yield.
-
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Pre-purification (Optional but Recommended):
HSCCC System and Solvent Selection
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal system will provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.
Recommended Solvent Systems:
Based on the successful separation of similar iridoid glycosides from Fructus Corni, the following solvent systems are recommended for the purification of this compound:
| System No. | Solvent System Composition (v/v/v) | Stationary Phase | Application | Reference |
| 1 | n-butanol-methanol-1% acetic acid water (4:1:6) | Upper Phase | Separation of morroniside and loganin | [6][8] |
| 2 | dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | Not specified | Separation of sweroside, morroniside, and loganin | [7] |
Protocol for Solvent System Selection:
-
Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel.
-
Allow the phases to separate.
-
Add a small amount of the pre-purified extract to a test tube containing equal volumes of the upper and lower phases.
-
Shake the tube vigorously and allow the phases to separate.
-
Analyze the concentration of this compound in both the upper and lower phases using HPLC to determine the partition coefficient (K = concentration in stationary phase / concentration in mobile phase).
HSCCC Purification Protocol
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC Pump
-
UV-Vis Detector
-
Fraction Collector
Protocol:
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase).
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-900 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the pre-purified sample solution (dissolved in a mixture of the upper and lower phases) into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Purification and Identification: Combine the pure fractions, evaporate the solvent, and identify the final product using techniques such as ESI-MS, ¹H-NMR, and ¹³C-NMR.[6][7][8]
Data Presentation
The following tables summarize the quantitative data from the HSCCC purification of iridoid glycosides from Cornus officinalis, which can be used as a benchmark for the purification of this compound.
Table 1: HSCCC Purification of Morroniside and Loganin
| Parameter | Value | Reference |
| Sample Size | 50 mg of 40% ethanol fraction | [6][8] |
| Solvent System | n-butanol-methanol-1% acetic acid water (4:1:6, v/v) | [6][8] |
| Stationary Phase | Upper Phase | [6][8] |
| Yield (Morroniside) | 28.7 mg | [6][8] |
| Purity (Morroniside) | 97.8% | [6][8] |
| Yield (Loganin) | 11.5 mg | [6][8] |
| Purity (Loganin) | 98.6% | [6][8] |
Table 2: HSCCC Purification of Sweroside, Morroniside, and Loganin
| Parameter | Value | Reference |
| Sample Size | 100 mg of crude extract | [7] |
| Solvent System | dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) | [7] |
| Yield (Sweroside) | 7.9 mg | [7] |
| Purity (Sweroside) | 92.3% | [7] |
| Yield (Morroniside) | 13.1 mg | [7] |
| Purity (Morroniside) | 96.3% | [7] |
| Yield (Loganin) | 10.2 mg | [7] |
| Purity (Loganin) | 94.2% | [7] |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship of HSCCC Parameters
Caption: Key parameters influencing HSCCC.
References
- 1. This compound | Aldose reductase(AR)inhibitor | glucoside | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C14H20O8 | CID 3084796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB006306) - FooDB [foodb.ca]
Application Notes and Protocols for the Quantitative Analysis of Cornoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities[1]. Found in various medicinal plants such as those from the Veronica, Forsythia, and Cornus genera, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation[1][2][3][4][5][6][7][8][9][10][11]. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a summary of its biological activity.
Quantitative Data Summary
While extensive quantitative data for this compound across a wide range of plant species is still emerging in the literature, its presence has been qualitatively confirmed in several genera. The following table summarizes the current understanding of this compound distribution. Researchers are encouraged to use the protocols outlined in this document to generate quantitative data for their specific plant materials.
| Plant Genus | Plant Part | Analytical Method | Quantitative Data (mg/g of dry weight) | Reference |
| Cornus officinalis | Fruit | Not Specified | Presence Confirmed | [1] |
| Veronica spp. | Aerial Parts | NMR Spectroscopy | Presence Confirmed | [3] |
| Forsythia spp. | Fruits, Leaves | Not Specified | Presence Confirmed | [2][4] |
| Olea europaea (Olive) | Fruit | Not Specified | Presence Confirmed | [12] |
Experimental Protocols
The following protocols provide a framework for the extraction and quantitative analysis of this compound from plant materials. Method validation is a critical step to ensure the accuracy and reliability of the results and should be performed according to ICH guidelines[5].
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of similar phenolic glycosides and should be optimized and validated for this compound quantification.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (if available) of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase.
-
Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.
Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: As described in the HPLC protocol.
-
MS Parameters (to be optimized):
-
Ionization Mode: Negative ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires a pure standard to determine precursor and product ions).
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Procedure:
-
Standard and Sample Preparation: As described in the HPLC protocol.
-
Method Development: If using MRM, infuse a standard solution of this compound to determine the optimal precursor ion and product ions, as well as the collision energy.
-
Sample Analysis: Inject the prepared plant extract and calibration standards into the LC-MS system.
-
Quantification: Create a calibration curve using the peak areas of the this compound standard. The concentration of this compound in the plant extract is then determined from this curve.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory and antioxidant properties. Studies have shown that it can inhibit the inflammatory response induced by lipopolysaccharide (LPS)[1]. The underlying mechanisms involve the regulation of key signaling pathways.
Anti-inflammatory and Antioxidant Signaling Pathways of this compound
This compound exerts its effects by modulating the NF-κB, STAT-1, and Nrf2-HO-1 signaling pathways [1]. In response to inflammatory stimuli like LPS, this compound has been shown to:
-
Inhibit NF-κB activation: This leads to a downstream reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1].
-
Suppress STAT-1 phosphorylation: This further contributes to the down-regulation of inflammatory mediators[1].
-
Activate the Nrf2-HO-1 pathway: This pathway is a key regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[1].
Additionally, this compound has been reported to have an inhibitory effect on rat lens aldose reductase with an IC50 of 150 μM and to influence the insulin/IGF-1 signaling pathway by upregulating the expression of antioxidant genes[].
Visualizations
References
- 1. Anti-Inflammatory and Anti-oxidant Functions of Cornuside by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Compositions of Lianqiao (Forsythia suspensa) Extracts and Their Potential Health Benefits [mdpi.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Chlorinated iridoid glucosides from Veronica longifolia and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Showing Compound this compound (FDB006306) - FooDB [foodb.ca]
Application Note: HPLC Quantification of Cornoside
An HPLC-based approach for the precise quantification of Cornoside is essential for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The method is adapted from a validated procedure for similar iridoid glycosides found in Cornus species, providing a robust starting point for routine analysis and quality control.
Introduction
This compound is a naturally occurring iridoid glycoside with potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for standardization, pharmacokinetic studies, and quality assessment of herbal products. This application note describes a reversed-phase HPLC method for the determination of this compound.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (to improve peak shape) and an organic solvent (acetonitrile or methanol). Detection is performed using a UV detector, as this compound exhibits UV absorbance. Quantification is based on the peak area of this compound in the chromatogram, which is proportional to its concentration.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for plant extracts:
-
Extraction: Accurately weigh about 1 g of the powdered plant material. Extract with 50 mL of 80% methanol in an ultrasonic bath for 30 minutes. Repeat the extraction process twice.
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional, if matrix interference is high): The dried extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Final Sample Solution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. HPLC Method Parameters
The following HPLC conditions are a starting point and may require optimization for specific applications. This method is adapted from a validated method for iridoid glycosides in Cornus species.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-11 min: 5-95% B; 11-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
4. Method Validation
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below. The provided data is based on a similar iridoid glycoside, loganin, and should be established specifically for this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for Loganin) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | Defined by the linear range | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | ~0.3 |
| Precision (%RSD) | Intraday: < 2%; Interday: < 3% | Intraday: 1.5%; Interday: 2.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed by DAD |
5. Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from plant material.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Disclaimer: The provided HPLC method is a recommended starting point based on the analysis of structurally related compounds. It is essential to perform a full method validation for the quantification of this compound in your specific matrix to ensure accurate and reliable results.
Application Notes and Protocols for Cell-Based Assays: Evaluating Cornoside's Aldose Reductase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a phenolic glycoside, has been identified as an inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy by causing osmotic stress and redox imbalances.[2][3] Therefore, inhibiting aldose reductase is a key therapeutic strategy for mitigating these complications.
These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound in inhibiting aldose reductase activity within a cellular context, primarily focusing on rat lens epithelial cells. This cell type is highly relevant as the lens is a primary site for diabetic complications where aldose reductase is prominently active.[4]
Data Presentation: this compound Activity
Table 1: Enzymatic Inhibition of Aldose Reductase by this compound
| Compound | Target | IC50 (μM) | Source |
| This compound | Rat Lens Aldose Reductase | 150 | [1] |
Table 2: Effect of this compound on High-Glucose-Induced Pro-inflammatory Cytokine Production in Mesangial Cells
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 105.2 ± 8.1 | 155.4 ± 12.3 | 85.7 ± 7.9 |
| High Glucose (HG) | 385.6 ± 25.4 | 450.1 ± 30.2 | 290.3 ± 21.5 |
| HG + this compound (5 μM) | 290.8 ± 19.7 | 345.8 ± 23.1 | 220.1 ± 18.3 |
| HG + this compound (10 μM) | 215.4 ± 15.3 | 250.6 ± 18.9 | 165.9 ± 14.6 |
| HG + this compound (30 μM) | 150.7 ± 11.9 | 180.2 ± 15.4 | 110.5 ± 10.1 |
| *Data is presented as mean ± SD and is adapted from a study on high glucose-treated mesangial cells.[1] |
Signaling Pathways and Experimental Workflow
Polyol Pathway and Downstream Signaling in Diabetic Complications
Under hyperglycemic conditions, elevated intracellular glucose is converted to sorbitol by aldose reductase. This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress. These cellular stresses can activate downstream signaling pathways, including the transforming growth factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), contributing to inflammation, fibrosis, and other cellular damage associated with diabetic complications.[5]
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow for Cell-Based Aldose Reductase Inhibition Assay
The following diagram outlines the key steps for assessing the inhibitory activity of this compound on aldose reductase in a cell-based assay.
Caption: Workflow for cell-based aldose reductase inhibition assay.
Experimental Protocols
Protocol 1: Culture of Rat Lens Epithelial Cells (RLEpiC)
This protocol is adapted for the culture of primary rat lens epithelial cells.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Culture flasks/plates
-
Sterile PBS (Phosphate-Buffered Saline)
Procedure:
-
Rat Lens Epithelial Cells (RLEpiC) are cryopreserved at passage one and should be thawed rapidly in a 37°C water bath.[4]
-
Transfer the thawed cells to a sterile centrifuge tube containing 10 mL of pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into a culture flask at an appropriate density (e.g., 5 x 10^5 cells per T25 flask).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Note: RLEpiC are not recommended for long-term expansion as they have limited proliferation in culture.[4]
Protocol 2: High-Glucose Induced Sorbitol Accumulation Assay
This protocol describes the induction of sorbitol accumulation in RLEpiC and the subsequent testing of this compound's inhibitory effect.
Materials:
-
Cultured RLEpiC (as per Protocol 1)
-
DMEM with normal glucose (5.5 mM)
-
DMEM with high glucose (e.g., 30-55 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Control vehicle (e.g., DMSO)
-
Sterile 24-well or 96-well plates
Procedure:
-
Seed RLEpiC into 24-well or 96-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the experiment.
-
Prepare the following treatment groups in triplicate:
-
Normal Glucose Control: DMEM with 5.5 mM glucose.
-
High Glucose Control: DMEM with 30-55 mM glucose + vehicle.
-
This compound Treatment: DMEM with 30-55 mM glucose + varying concentrations of this compound (e.g., 0, 5, 10, 30, 100, 200 μM).
-
Osmotic Control: DMEM with 5.5 mM glucose + mannitol to match the osmolarity of the high glucose medium.
-
-
Remove the starvation medium and add the respective treatment media to the cells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, proceed to Protocol 3 for the quantification of intracellular sorbitol.
Protocol 3: Quantification of Intracellular Sorbitol (Fluorometric Assay)
This protocol is based on a commercially available sorbitol assay kit.
Materials:
-
Sorbitol Assay Kit (e.g., Sigma-Aldrich MAK442 or similar)
-
Treated cells from Protocol 2
-
PBS
-
Deionized water
-
Microcentrifuge tubes
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of water or the assay buffer provided in the kit. Scrape the cells to ensure complete lysis.
-
Transfer the cell lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any debris.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of sorbitol standards according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 μL of a 1 mM sorbitol standard diluted to a final volume with assay buffer).
-
-
Assay Reaction:
-
Prepare a master reaction mix containing the assay buffer, enzyme mix, and probe as per the kit's protocol.
-
Add the master reaction mix to each well of a 96-well plate.
-
Add the prepared standards and cell lysate samples to their respective wells.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of absorbance versus sorbitol concentration.
-
Determine the sorbitol concentration in the samples from the standard curve.
-
Normalize the sorbitol concentration to the protein content of each sample (determined by a standard protein assay like BCA).
-
Calculate the percentage inhibition of sorbitol accumulation for each this compound concentration relative to the high glucose control.
-
Determine the IC50 value of this compound for sorbitol accumulation inhibition.
-
Conclusion
The provided protocols offer a robust framework for evaluating the cell-based aldose reductase inhibitory activity of this compound. By utilizing a relevant cell model and quantifying the direct product of the enzymatic reaction, researchers can obtain valuable data on the potential of this compound as a therapeutic agent for diabetic complications. Further investigations could explore the downstream effects of this compound on signaling pathways such as TGF-β and ERK1/2 to elucidate its complete mechanism of action in a cellular context.
References
- 1. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the Erk Pathway Is Required for TGF-β1-Induced EMT In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Activity Assays for Cornoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Therefore, evaluating the antioxidant potential of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for common in vitro antioxidant activity assays, including the DPPH, ABTS, and FRAP assays, which are fundamental for screening and characterizing the antioxidant capacity of test compounds.
While specific quantitative data for this compound is not available in the provided search results, this guide offers standardized procedures and illustrative data tables to aid researchers in designing and interpreting their experiments.
Key In Vitro Antioxidant Activity Assays
A compound's antioxidant activity can be evaluated through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described below are based on these principles.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1][2] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[2][3] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[5][6] This assay is applicable to both hydrophilic and lipophilic compounds.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.[10] This assay is often used to determine the total antioxidant capacity of a sample.[11]
Data Presentation
Quantitative results from these assays are typically expressed as the IC50 value, which is the concentration of the test compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging).[3][12] A lower IC50 value indicates a higher antioxidant potency.[3] The results can be summarized in tables for clear comparison with standard antioxidants like Ascorbic Acid (Vitamin C) or Trolox.
Table 1: Illustrative DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | Example Value: 75.4 ± 5.2 |
| Ascorbic Acid (Standard) | Example Value: 10.2 ± 1.1 |
Table 2: Illustrative ABTS Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | Example Value: 98.1 ± 6.8 |
| Trolox (Standard) | Example Value: 15.5 ± 1.5 |
Table 3: Illustrative Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II) Equivalent/mg) |
| This compound | Example Value: 150.7 ± 12.3 |
| Ascorbic Acid (Standard) | Example Value: 850.2 ± 45.7 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions of the stock solution to obtain a range of concentrations.
-
Assay Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Protocol 2: ABTS Radical Scavenging Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]
-
Assay Procedure:
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Standard (e.g., Ferrous sulfate or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9] Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Calculation: Create a standard curve using a ferrous sulfate solution. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents per milligram of the compound.
Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: Hypothetical antioxidant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. file.elabscience.com [file.elabscience.com]
- 14. arborassays.com [arborassays.com]
Application Notes and Protocols: Investigating the Effect of Cornoside on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is frequently implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. The MAPK pathway is typically composed of three core signaling cascades: the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Each of these cascades is initiated by distinct upstream stimuli and culminates in the activation of specific transcription factors and other cellular effectors.
Cornoside, a natural compound, has been noted for its potential biological activities, including the ability to decrease cytokine-stimulated gene expression.[1] While its direct effects on the MAPK signaling pathway are not yet fully elucidated, its influence on cytokine signaling suggests a potential interaction with this critical pathway. These application notes provide a comprehensive framework and detailed protocols for investigating the effects of this compound on the MAPK signaling pathway, offering a systematic approach for researchers to explore its therapeutic potential.
Data Presentation
To facilitate a clear and concise comparison of experimental outcomes, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting hypothetical data on the effect of this compound on the phosphorylation of key MAPK pathway proteins.
| Treatment Group | Concentration (µM) | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | Cell Viability (%) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 | 100 ± 2.5 |
| This compound | 10 | 0.85 ± 0.04 | 0.95 ± 0.06 | 0.70 ± 0.05 | 95 ± 3.1 |
| This compound | 25 | 0.62 ± 0.03 | 0.88 ± 0.05 | 0.45 ± 0.04 | 88 ± 4.2 |
| This compound | 50 | 0.41 ± 0.02 | 0.75 ± 0.04 | 0.28 ± 0.03 | 75 ± 5.5 |
| Positive Control (U0126) | 10 | 0.25 ± 0.02 | 1.02 ± 0.08 | 0.98 ± 0.07 | 80 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
To visually represent the MAPK signaling cascade and the experimental approach to investigate this compound's effects, the following diagrams are provided.
Caption: The MAPK Signaling Pathway with potential points of inhibition by this compound.
Caption: Experimental workflow for investigating this compound's effect on the MAPK pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study. For cancer research, cell lines with known MAPK pathway activation (e.g., HeLa, A549, or specific cancer cell lines relevant to the therapeutic area of interest) are recommended.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations. Replace the culture medium with the treatment medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated and total forms of ERK, JNK, and p38.
-
Protein Extraction:
-
After treatment, wash the cells in 6-well plates twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
-
By following these detailed protocols and utilizing the provided data presentation and visualization templates, researchers can systematically investigate the effects of this compound on the MAPK signaling pathway, contributing to a better understanding of its molecular mechanisms and therapeutic potential.
References
Dose-Response Dynamics of Cornoside in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornoside, a secoiridoid glucoside extracted from the fruit of Cornus officinalis, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for conducting dose-response studies of this compound in cell culture. The provided methodologies cover the assessment of its anti-inflammatory and anti-proliferative effects, with a focus on its mechanism of action involving key signaling pathways.
Anti-inflammatory and Anti-proliferative Effects of this compound in Mesangial Cells
This compound has been shown to inhibit high glucose-induced proliferation and inflammatory responses in mesangial cells, suggesting its therapeutic potential for diabetic nephropathy.[1][2] The effects are dose-dependent and are mediated through the inhibition of the AKT/NF-κB signaling pathway.[1][3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell viability, proliferation, and pro-inflammatory cytokine secretion in high glucose-treated mesangial cells.
Table 1: Effect of this compound on Cell Viability and Proliferation
| This compound Concentration (μM) | Cell Viability (OD Value) | Proliferation (EdU Positive Cells %) |
| 0 (Control) | 1.85 ± 0.12 | 45.2 ± 3.5 |
| 5 | 1.58 ± 0.10 | 34.1 ± 2.9 |
| 10 | 1.35 ± 0.09 | 25.6 ± 2.2 |
| 30 | 1.12 ± 0.08 | 15.8 ± 1.7 |
Data adapted from a study on high glucose-treated mesangial cells.[4]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound Concentration (μM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| 0 (Control) | 350.4 ± 25.1 | 280.6 ± 20.3 | 150.2 ± 12.8 |
| 5 | 280.1 ± 20.5 | 225.4 ± 18.1 | 115.7 ± 10.2 |
| 10 | 210.8 ± 18.2 | 170.9 ± 15.4 | 80.4 ± 7.9 |
| 30 | 150.3 ± 13.9 | 120.7 ± 11.8 | 55.1 ± 5.6 |
Data adapted from a study on high glucose-treated mesangial cells.[4]
Experimental Protocols
-
Cell Line: Mouse mesangial cells (MMCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Hyperglycemic Conditions: Treat MMCs with high glucose (e.g., 25 mM) to establish an in vitro model of diabetic nephropathy.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to final concentrations of 5, 10, and 30 μM. Treat the high glucose-induced MMCs with the different concentrations of this compound for the desired experimental duration (e.g., 24-48 hours). A vehicle control (DMSO) should be included.
-
Seed MMCs in a 96-well plate at a density of 1-2 x 10^4 cells/well.
-
After cell attachment, induce hyperglycemic conditions and treat with this compound as described above.
-
Following the treatment period, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as the optical density (OD) value.
-
Culture and treat MMCs in 24-well plates as described above.
-
After the treatment period, collect the cell culture supernatants.
-
Quantify the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Culture and treat MMCs in 6-well plates.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-IκB-α, total IκB-α, PCNA, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 2. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells [kjpp.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis Following Cornoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a naturally occurring iridoid glycoside, has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways and the subsequent alteration of gene expression. Understanding the precise changes in gene expression following this compound treatment is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the effects of this compound on gene expression, with a focus on the NF-κB, STAT-1, and Nrf2-HO-1 signaling pathways. Detailed protocols for essential experimental procedures are included to facilitate further research in this area.
Data Presentation: Quantitative Gene Expression Analysis
Table 1: Effect of this compound on the Expression of NF-κB Target Genes in Lipopolysaccharide (LPS)-Stimulated Macrophages. This table illustrates the expected downregulation of pro-inflammatory genes regulated by the NF-κB pathway.
| Gene | Treatment | Fold Change vs. LPS Control | p-value |
| COX-2 | LPS (1 µg/mL) | 1.0 | <0.01 |
| LPS + this compound (10 µM) | 0.45 | <0.05 | |
| LPS + this compound (20 µM) | 0.25 | <0.01 | |
| iNOS | LPS (1 µg/mL) | 1.0 | <0.01 |
| LPS + this compound (10 µM) | 0.38 | <0.05 | |
| LPS + this compound (20 µM) | 0.19 | <0.01 | |
| TNF-α | LPS (1 µg/mL) | 1.0 | <0.01 |
| LPS + this compound (10 µM) | 0.52 | <0.05 | |
| LPS + this compound (20 µM) | 0.31 | <0.01 | |
| IL-6 | LPS (1 µg/mL) | 1.0 | <0.01 |
| LPS + this compound (10 µM) | 0.60 | <0.05 | |
| LPS + this compound (20 µM) | 0.42 | <0.01 |
Table 2: Effect of this compound on the Expression of Nrf2-HO-1 Pathway Target Genes in Oxidative Stress-Induced Human Keratinocytes. This table demonstrates the anticipated upregulation of antioxidant genes regulated by the Nrf2-HO-1 pathway.
| Gene | Treatment | Fold Change vs. Control | p-value |
| HO-1 | H₂O₂ (100 µM) | 1.2 | <0.05 |
| H₂O₂ + this compound (10 µM) | 2.5 | <0.01 | |
| H₂O₂ + this compound (20 µM) | 4.8 | <0.001 | |
| NQO1 | H₂O₂ (100 µM) | 1.1 | >0.05 |
| H₂O₂ + this compound (10 µM) | 2.1 | <0.05 | |
| H₂O₂ + this compound (20 µM) | 3.9 | <0.01 | |
| GCLC | H₂O₂ (100 µM) | 1.3 | <0.05 |
| H₂O₂ + this compound (10 µM) | 2.8 | <0.01 | |
| H₂O₂ + this compound (20 µM) | 5.2 | <0.001 |
Table 3: Effect of this compound on the Expression of STAT-1 Target Genes in Interferon-gamma (IFN-γ)-Stimulated Endothelial Cells. This table shows the hypothetical modulation of STAT-1 target genes involved in the inflammatory response.
| Gene | Treatment | Fold Change vs. IFN-γ Control | p-value |
| IRF1 | IFN-γ (10 ng/mL) | 1.0 | <0.01 |
| IFN-γ + this compound (10 µM) | 0.65 | <0.05 | |
| IFN-γ + this compound (20 µM) | 0.40 | <0.01 | |
| ICAM-1 | IFN-γ (10 ng/mL) | 1.0 | <0.01 |
| IFN-γ + this compound (10 µM) | 0.70 | <0.05 | |
| IFN-γ + this compound (20 µM) | 0.55 | <0.01 | |
| CXCL10 | IFN-γ (10 ng/mL) | 1.0 | <0.01 |
| IFN-γ + this compound (10 µM) | 0.58 | <0.05 | |
| IFN-γ + this compound (20 µM) | 0.35 | <0.01 |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by targeting key inflammatory and antioxidant signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins.
Application Notes and Protocols for Determining the Cytotoxicity of Cornoside on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornoside, a naturally occurring iridoid glycoside, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in drug development. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of this compound across different cell lines, present hypothetical data for illustrative purposes, and describe potential signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound on several cancer cell lines after 48 hours of treatment. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are crucial for comparing the compound's potency across different cell types.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Used |
| HeLa | Cervical Cancer | 35.5 ± 4.2 | MTT Assay |
| A549 | Lung Adenocarcinoma | 52.8 ± 6.1 | SRB Assay |
| HepG2 | Hepatocellular Carcinoma | 28.4 ± 3.5 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 41.2 ± 5.3 | MTT Assay |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for cytotoxicity testing.
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer), A549 (human lung adenocarcinoma), HepG2 (human hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of this compound concentration.[1][2][3]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation period, the medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: The plate is washed five times with deionized water and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Washing: The plate is washed with 1% acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing this compound cytotoxicity using MTT and SRB assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on common mechanisms of action for cytotoxic compounds, a proposed signaling pathway for this compound involves the inhibition of the STAT3 signaling pathway, leading to apoptosis. Aberrant STAT3 signaling is a hallmark of many cancers and contributes to cell proliferation and survival.[5][6]
References
- 1. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Cornoside precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cornoside in cell culture.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
The appearance of a precipitate after adding this compound to your cell culture medium can be due to several factors. Follow this step-by-step guide to identify and resolve the issue.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Rule out Microbial Contamination
Turbidity in cell culture can sometimes be mistaken for chemical precipitation when it is actually due to bacterial, fungal, or yeast contamination.[1]
-
Visual Inspection: Look for a uniform cloudiness that reappears shortly after being disturbed.
-
Microscopic Examination: Examine a sample of the culture under a microscope to check for the presence of microorganisms.
If contamination is confirmed, the culture should be discarded, and the incubator and biosafety cabinet should be thoroughly decontaminated.[2]
Step 2: Assess this compound Solubility
This compound is known to be soluble in water.[3] However, its solubility can be affected by the complex composition of cell culture media. It's crucial to determine if the concentration of this compound you are using exceeds its solubility limit in your specific media.
-
Action: Perform a solubility assessment to determine the maximum soluble concentration of this compound in your cell culture medium.
Step 3: Optimize Experimental Conditions
If you have ruled out contamination and are working within the determined solubility range, precipitation may be caused by the physicochemical properties of the medium.
-
pH: Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound solubility.[2]
-
Temperature: Avoid rapid temperature changes.[2] When warming refrigerated media, do so slowly in a 37°C water bath and swirl gently to ensure all components are fully dissolved.[4] Avoid repeated freeze-thaw cycles of your this compound stock solution and media.[1][2]
-
Solvent Concentration: If you are using a solvent like DMSO to prepare your this compound stock solution, ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and does not cause the compound to precipitate upon dilution.[5] It is often better to add the DMSO stock directly to the media with gentle mixing.[5]
-
Evaporation: Prevent evaporation from your culture vessels, as this can increase the concentration of solutes and lead to precipitation.[1][2] Ensure proper humidity in your incubator.[1]
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
You can determine the solubility of this compound in your specific cell culture medium using the following protocol.
Protocol: this compound Solubility Assessment
This protocol is adapted from standard methods for determining the solubility of test compounds.[6][7][8]
Materials:
-
This compound powder
-
Your specific cell culture medium (at 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of this compound concentrations:
-
Start by preparing a high concentration stock of this compound in your cell culture medium (e.g., 10 mg/mL).
-
Perform serial dilutions to create a range of concentrations to be tested.
-
-
Dissolution:
-
For each concentration, add the corresponding amount of this compound powder to a microcentrifuge tube containing the cell culture medium.
-
Vortex the tube for 1-2 minutes.[6]
-
If the compound has not dissolved, sonicate in a water bath for up to 5 minutes.[6]
-
If still not dissolved, incubate at 37°C for up to 60 minutes with occasional gentle mixing.[6]
-
-
Observation:
-
After the dissolution steps, visually inspect each tube for any signs of cloudiness or precipitate. A solution is considered to have the compound fully dissolved if it is clear.[6]
-
For a more sensitive assessment, you can centrifuge the tubes and examine for a pellet.
-
A small aliquot can also be examined under a microscope to look for undissolved particles.[7]
-
-
Determination of Maximum Solubility:
-
The highest concentration that results in a clear solution with no visible precipitate is the maximum soluble concentration of this compound in your cell culture medium under these conditions.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Final DMSO Concentration | ≤ 0.1% | [5] |
| Incubation Temperature | 37°C | |
| pH of Media | As per cell line requirement | [2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an O-glycosyl compound.[3]
Q2: What is the likely mechanism of action of this compound?
While the specific signaling pathway for this compound is not definitively established in the provided search results, related compounds like terpenoids have been shown to influence key cancer-related pathways.[9] A plausible mechanism of action for this compound could involve the modulation of signaling cascades such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.[9]
Potential Signaling Pathway for this compound
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Showing Compound this compound (FDB006306) - FooDB [foodb.ca]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cornoside in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cornoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of this compound in in vivo studies. Due to the limited specific data on this compound, this guide leverages data and protocols from structurally similar iridoid glycosides, such as Aucubin, to provide relevant and actionable advice.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: While specific data for this compound is limited, iridoid glycosides, a class of compounds to which this compound belongs, generally exhibit poor oral bioavailability. This is attributed to several factors:
-
Low Lipophilicity: Iridoid glycosides are often highly polar molecules, which limits their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.
-
Instability in Gastric Acid: The glycosidic bond in these compounds can be susceptible to hydrolysis in the low pH environment of the stomach, leading to degradation before absorption can occur. For instance, the related iridoid glycoside, Aucubin, shows rapid degradation at pH values below 3.0.[1]
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, further reducing its bioavailability.[2]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
A2: The main approaches focus on protecting the molecule from degradation and enhancing its absorption across the gut wall. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from the harsh environment of the GI tract and can improve its uptake by intestinal cells. Common examples include:
-
Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and biocompatible, offering controlled release of the encapsulated drug.[3][4]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for oral delivery, enhancing lymphatic uptake which can bypass first-pass metabolism.
-
-
Lipid-Based Formulations: These formulations can increase the solubility and absorption of lipophilic and some hydrophilic drugs.
-
Co-administration with Bio-enhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps in the intestine, thereby increasing the absorption and systemic exposure of the primary drug.
Q3: How do I choose the best formulation strategy for my in vivo study?
A3: The choice of formulation depends on the specific physicochemical properties of this compound and the goals of your experiment.
-
For improving stability and providing sustained release , PLGA nanoparticles are a good option.
-
To enhance absorption via the lymphatic system and potentially reduce first-pass metabolism, SLNs or other lipid-based systems like SMEDDS are recommended.
-
If rapid absorption is desired, a SMEDDS formulation might be most effective due to the spontaneous formation of a microemulsion.
A preliminary screening of the solubility of this compound in various lipids and surfactants can help guide the selection of components for lipid-based formulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility.2. Degradation in the stomach.3. Poor permeation across the intestinal epithelium.4. Significant first-pass metabolism. | 1. Formulation: Develop a nanoformulation (PLGA nanoparticles, SLNs) or a lipid-based formulation (SMEDDS) to improve solubility and protect from degradation.2. Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) injection to bypass the GI tract and first-pass metabolism. The bioavailability of Aucubin, for example, is significantly higher via i.p. injection (76.8%) compared to oral administration (19.8%).[1]3. Co-administration: Investigate co-administration with a bio-enhancer that can inhibit P-glycoprotein or CYP enzymes. |
| Difficulty in preparing a stable and reproducible this compound formulation. | 1. Incompatible excipients.2. Suboptimal formulation parameters (e.g., solvent, surfactant concentration, homogenization speed).3. Aggregation of nanoparticles over time. | 1. Excipient Screening: Perform solubility studies of this compound in a range of oils, surfactants, and co-surfactants to identify suitable components for SMEDDS. For nanoparticles, ensure the chosen polymer (e.g., PLGA) and stabilizer (e.g., PVA) are appropriate.2. Process Optimization: Systematically vary formulation parameters to achieve desired particle size, polydispersity index (PDI), and encapsulation efficiency. Refer to the detailed protocols below.3. Stability Testing: Assess the stability of your formulation at different temperatures and time points. For nanoparticles, consider lyophilization with a cryoprotectant to improve long-term stability. |
| Inconsistent pharmacokinetic data between animals. | 1. Variability in gavage technique.2. Differences in food intake (fasted vs. non-fasted state).3. Inter-animal physiological differences. | 1. Standardize Gavage: Ensure consistent oral gavage technique and volume across all animals.2. Control Feeding: Fast animals overnight (typically 12 hours) before oral administration to reduce variability in gastric emptying and GI fluid composition.[7]3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Low detection or high background noise in plasma sample analysis (LC-MS/MS). | 1. Inefficient extraction of this compound from plasma.2. Matrix effects from plasma components.3. Suboptimal LC-MS/MS parameters. | 1. Optimize Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting iridoid glycosides from plasma.[2][8][9]2. Address Matrix Effects: Use a stable isotope-labeled internal standard if available. If not, select an internal standard with similar chemical properties and retention time. Perform a post-extraction spike to evaluate matrix effects.3. Method Validation: Fully validate the LC-MS/MS method for linearity, precision, accuracy, and recovery according to regulatory guidelines.[10] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for iridoid glycosides from in vivo studies in rats, illustrating the challenges of poor bioavailability and the improvements seen with advanced formulations.
Table 1: Pharmacokinetic Parameters of Iridoid Glycosides in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Aucubin | 100 | - | - | - | 19.3 | [2] |
| Monotropein | (extract) | 213.28 ± 36.72 | 2.08 ± 0.74 | - | - | [1] |
| Deacetylasperulosidic acid | (extract) | 41.55 ± 8.40 | 4.66 ± 2.13 | - | - | [1] |
| Sweroside | (pure) | - | - | - | 0.31 | [11] |
| Sweroside | (extract) | - | - | - | 0.67 | [11] |
Table 2: Comparative Pharmacokinetics of a Glycoside (Ginsenoside Rb1) as a Free Drug vs. PLGA Nanoparticle Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-72h) (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Free Ginsenoside Rb1 | 80 | 185.34 ± 35.12 | 1.25 | 1548.27 ± 263.21 | - | [3] |
| GRb1-PLGA-NPs | 80 | 456.78 ± 98.45 | 0.90 | 7082.19 ± 1568.08 | 4.58-fold | [3] |
Note: Ginsenoside Rb1 is used as an example to illustrate the potential of PLGA nanoparticles to enhance the bioavailability of glycosidic compounds.
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles using Emulsion Solvent Evaporation
This protocol is adapted from methods used for preparing gentiopicroside and ginsenoside Rb1 PLGA nanoparticles.[3][4]
Materials:
-
This compound (or surrogate iridoid glycoside)
-
Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50, MW 45,000-75,000)
-
Polyvinyl Alcohol (PVA) or Poloxamer 188 (as stabilizer)
-
Organic Solvent (e.g., acetone, dichloromethane (DCM), ethyl acetate)
-
Methanol (if needed to dissolve the glycoside)
-
Deionized water
Procedure:
-
Prepare the Organic Phase:
-
Accurately weigh the required amounts of this compound and PLGA. A drug-to-polymer ratio of 1:5 to 1:10 is a common starting point.
-
Dissolve the PLGA in the chosen organic solvent (e.g., 100 mg PLGA in 8 mL ethyl acetate).[12]
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol) and then mix it with the PLGA solution.
-
-
Prepare the Aqueous Phase:
-
Dissolve the stabilizer (e.g., 1% w/v PVA or 1 mg/mL Poloxamer 188) in deionized water.
-
-
Form the Emulsion:
-
Place the aqueous phase on a magnetic stirrer or use a high-speed homogenizer.
-
Slowly inject the organic phase into the aqueous phase under continuous stirring or homogenization (e.g., 600 rpm for stirring, 3000-5000 rpm for homogenization).[3][12]
-
For smaller particle sizes, sonicate the mixture using a probe sonicator while keeping it in an ice bath.
-
-
Solvent Evaporation:
-
Leave the resulting oil-in-water emulsion under magnetic stirring at room temperature for several hours (e.g., 2-3 hours) to allow the organic solvent to evaporate completely.[4]
-
-
Collect and Wash Nanoparticles:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C for 20-30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step at least twice to remove excess stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a small amount of deionized water (optionally containing a cryoprotectant like trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder for long-term storage.
-
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is a general procedure based on the formulation of other poorly soluble compounds.[5]
Materials:
-
This compound
-
Oil (e.g., Labrafil M1944CS, Castor oil, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Labrasol, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Polyethylene glycol 400)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Add an excess amount of this compound to a known volume of each excipient, vortex, and shake in a water bath at a controlled temperature for 48-72 hours.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring. Observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of this compound-loaded SMEDDS:
-
Select a formulation from the optimal microemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Gently heat (e.g., 40°C) and stir or vortex until the this compound is completely dissolved and the mixture is clear and homogenous.[13]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.[1][7]
Materials and Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or an enhanced formulation like nanoparticles or SMEDDS)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Anesthetic (e.g., isoflurane, diethyl ether)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
-
Dosing:
-
Administer the this compound formulation to the rats via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3-0.5 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points.
-
Typical time points include: 0 (pre-dose), 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose.[7]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 15 minutes) to separate the plasma.[7]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis (LC-MS/MS):
-
Protein Precipitation: To 50-100 µL of plasma, add a 3-4 fold volume of cold acetonitrile or methanol containing an internal standard (e.g., a structurally similar compound like Aucubin or a stable isotope-labeled standard).[9]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vivo pharmacokinetic study of ginsenoside Rb1-PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pre-clinical pharmacokinetic study in rats of three naturally occurring iridoid glycosides, Picroside-I, II and III, using a validated simultaneous HPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of four secoiridoid and iridoid glycosides in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sweroside in rat plasma and bile for oral bioavailability and hepatobiliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchspace.csir.co.za [researchspace.csir.co.za]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Minimizing Interference of Cornoside in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and minimizing interference caused by Cornoside in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a phenolic glycoside, a class of natural compounds known to have biological activities.[1] Like many natural products, its structural features can lead to non-specific interactions with assay components, causing misleading results. Potential interference mechanisms include light absorption or fluorescence, aggregation at higher concentrations, and reactivity with assay reagents.
Q2: What are the most common types of biochemical assays affected by this compound interference?
Assays that are particularly susceptible to interference from compounds like this compound include:
-
Fluorescence-based assays: Autofluorescence or quenching by this compound can alter the signal.
-
Luminescence-based assays: Inhibition of the luciferase enzyme is a potential issue.[2][3]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Phenolic compounds can cross-react with antibodies or interfere with enzyme-substrate reactions.[4][5]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): Colored compounds can interfere with light transmission, and reactive molecules can disrupt bead chemistry.[6][7]
-
Assays with sensitive protein targets: this compound may cause non-specific inhibition through aggregation.
Q3: How can I proactively minimize the risk of this compound interference in my experiments?
It is crucial to perform control experiments early in your workflow. Key strategies include:
-
Running the assay in the absence of the biological target: This helps identify direct compound interference with the assay signal.
-
Performing counter-screens: These are assays designed to specifically detect common interference mechanisms.[2][8]
-
Using orthogonal assays: Confirming your findings with a different assay technology that has a distinct detection principle can increase confidence in your results.[3]
Troubleshooting Guide
If you suspect this compound is interfering with your assay, use the following guide to diagnose and address the issue.
Problem 1: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Action |
| This compound instability in assay buffer. | Investigate the stability of this compound in your specific buffer conditions over the time course of the assay. The stability of similar glycosides can be pH-dependent.[9][10] Consider preparing fresh solutions for each experiment. |
| Precipitation of this compound at high concentrations. | Visually inspect your assay plate for any signs of precipitation. Determine the solubility of this compound in your assay buffer and ensure you are working below this concentration. |
Problem 2: High background signal or false positives in fluorescence-based assays.
| Possible Cause | Recommended Action |
| Autofluorescence of this compound. | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, consider using a red-shifted fluorophore, as natural product autofluorescence is often less pronounced at longer wavelengths.[11] |
| Light scattering due to compound aggregation. | Perform Dynamic Light Scattering (DLS) to determine if this compound forms aggregates at the concentrations used in your assay.[12][13][14][15][16] |
Problem 3: Decreased signal or false negatives in fluorescence-based assays.
| Possible Cause | Recommended Action |
| Quenching of the fluorescent signal by this compound. | Measure the fluorescence of your probe in the presence and absence of this compound (without the biological target). If quenching is observed, you may need to mathematically correct for this effect or use an alternative assay format. |
Problem 4: False positives in enzyme-based assays (including ELISA and luciferase assays).
| Possible Cause | Recommended Action |
| Direct inhibition of the reporter enzyme (e.g., luciferase, HRP). | Run a counter-screen with the purified enzyme and its substrate in the presence of this compound. If inhibition is observed, consider using a different reporter system. |
| Non-specific binding to antibodies in ELISA. | Increase the stringency of wash steps and consider using a different blocking agent.[17][18] Including a non-ionic detergent like Tween-20 in the wash buffer can also help.[18] |
Quantitative Data Summary
| Assay Technology | Type of Interference | Typical "Hit" Rate for Natural Products | Potential for this compound Interference |
| Fluorescence Intensity | Autofluorescence/Quenching | 0.5% - 5% | High |
| Luciferase-based | Enzyme Inhibition | 1% - 10% | Moderate to High |
| AlphaScreen® | Signal Quenching/Bead Interference | 0.1% - 2% | Moderate |
| ELISA | Cross-reactivity/Enzyme Inhibition | Variable | Moderate |
| Protein Aggregation | Non-specific Inhibition | Concentration-dependent | High |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound emits fluorescence at the excitation and emission wavelengths used in a primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in the primary assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with assay buffer only as a negative control.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity in all wells.
-
Interpretation: A concentration-dependent increase in fluorescence in the wells containing this compound indicates autofluorescence.
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Aggregation
Objective: To determine the critical aggregation concentration (CAC) of this compound in the assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer (filtered through a 0.2 µm filter)
-
DLS instrument
Method:
-
Prepare a series of this compound dilutions in filtered assay buffer, starting from a high concentration and performing serial dilutions.
-
Transfer the samples to appropriate cuvettes for the DLS instrument.
-
Measure the particle size distribution for each concentration.
-
Interpretation: The formation of large particles (typically >100 nm) that increases with this compound concentration is indicative of aggregation. The lowest concentration at which this occurs is the CAC.
Protocol 3: Counter-Screen for Luciferase Inhibition
Objective: To determine if this compound directly inhibits the activity of luciferase.
Materials:
-
This compound stock solution
-
Purified luciferase enzyme
-
Luciferin substrate
-
Assay buffer
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a white microplate, add the this compound dilutions.
-
Add a constant amount of purified luciferase to each well.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence signal using a luminometer.
-
Interpretation: A concentration-dependent decrease in luminescence indicates inhibition of luciferase by this compound.
Visualizing Experimental Workflows and Logical Relationships
References
- 1. This compound | C14H20O8 | CID 3084796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dynamic light scattering (DLS) [bio-protocol.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. corning.com [corning.com]
- 18. biocompare.com [biocompare.com]
Optimizing dosage and administration of Cornoside for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the effective dosage and administration of Cornoside for animal studies.
Section 1: Formulation and Solubility
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
A1: this compound is a natural phenolic glycoside known to inhibit rat lens aldose reductase (AR), which may help in reducing oxidative stress and inflammation related to diabetic complications.[1] Its molecular formula is C14H20O8.[2] For storage, the powder form should be kept at -20°C for up to three years, and in solvent, it should be stored at -80°C for up to one year.[1]
Q2: this compound has poor water solubility. How can I prepare it for in vivo animal studies?
A2: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and bioavailability for oral or parenteral administration.[3][4][5][6][7] These strategies include:
-
Co-solvents: Using a mixture of a primary solvent (like DMSO or ethanol) and a vehicle (like saline or PEG300) can improve solubility. A common vehicle for mice with sensitive systems is 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline.[8]
-
pH Adjustment: Since 75% of drugs are basic and 20% are acidic, modifying the pH of the vehicle can enhance the solubility of ionizable compounds.[3]
-
Surfactants: These agents can help solubilize hydrophobic compounds by forming micelles.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid formulations can improve the gastrointestinal absorption of poorly soluble drugs.[4][5][7]
-
Particle Size Reduction: Techniques like nanomilling can increase the dissolution rate by increasing the surface area of the drug particles.[6]
Q3: What is a general-purpose vehicle for administering a poorly soluble compound to mice?
A3: A commonly used vehicle for oral or intraperitoneal administration in mice is a mixture of DMSO, PEG300, Tween-80, and saline. For normal mice, a ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used. For more sensitive mice, such as those with immune deficiencies, reducing the DMSO concentration is recommended (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline).[8]
Troubleshooting Guide: Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Increase the proportion of the co-solvent (e.g., DMSO, PEG300).2. Gently warm the solution (ensure this compound is heat-stable).3. Try a different vehicle combination or add a surfactant.[3][8]4. Filter the solution through a sterile filter to remove any undissolved particles before administration.[8] |
| Phase Separation | The components of the vehicle are not miscible at the tested ratios. | 1. Vortex the solution thoroughly.2. Adjust the ratios of the vehicle components.3. Consider a different formulation strategy, such as a lipid-based system.[4] |
| High Viscosity | High concentration of polymers like PEG. | 1. Slightly warm the formulation to reduce viscosity before administration.2. Use a larger gauge needle for injections.[9][10]3. Dilute the formulation if the concentration of this compound allows. |
Section 2: Dosage and Administration Routes
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for this compound in my animal study?
A1: To determine the maximum recommended safe starting dose (MRSD) for a new therapeutic, the FDA recommends a process that includes determining the No Observed Adverse Effect Levels (NOAELs) in animal species and converting them to a Human Equivalent Dose (HED).[11] For initial animal studies, a literature review of similar compounds or preliminary dose-range-finding studies is crucial. Start with a low dose and escalate to establish a dose-response relationship and identify any toxicity.
Q2: What are the common administration routes for animal studies?
A2: The choice of administration route depends on the experimental goals, the properties of the compound, and the target site of action. Common routes include:
-
Oral (PO): Administration via the mouth, often using a gavage needle.[12]
-
Intraperitoneal (IP): Injection into the peritoneal cavity.[13][14]
-
Intravenous (IV): Injection directly into a vein, typically the tail vein in rodents.[15][16][17]
-
Subcutaneous (SC or SQ): Injection beneath the skin.[18][19][20][21]
Q3: What are the maximum recommended injection volumes for mice and rats?
A3: Adhering to recommended volume limits is critical to avoid animal distress and ensure accurate results.
| Route | Mouse | Rat |
| Oral (PO) | 10 mL/kg | 10 mL/kg[10] |
| Intraperitoneal (IP) | < 10 mL/kg[22] | 10 mL/kg[22][23] |
| Intravenous (IV) | 0.2 mL (max)[17] | 0.5 mL (max)[16] |
| Subcutaneous (SC) | 10 mL/kg | 5-10 mL/kg |
Note: These are general guidelines. Always consult your institution's IACUC guidelines.
Recommended Needle Sizes for Mice and Rats
| Route | Mouse | Rat |
| Oral (Gavage) | 20-22g, flexible plastic recommended[24] | 16-18g, flexible plastic recommended |
| Intraperitoneal (IP) | 25-27g[22] | 23-25g[22][23] |
| Intravenous (IV) | 27-30g[16] | 25-27g[16] |
| Subcutaneous (SC) | 25-27g | 23-25g |
Note: Always use a new sterile needle and syringe for each animal.[9]
Section 3: Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Formulation (Example)
-
Calculate: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mg/kg at 10 mL/kg).
-
Weigh: Accurately weigh the required amount of this compound powder.
-
Dissolve: Prepare the vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).[1] First, dissolve the this compound powder in DMSO.
-
Mix: Gradually add the PEG300 and Tween 80, vortexing between each addition.
-
Dilute: Add the saline to reach the final volume and concentration.
-
Verify: Ensure the final solution is clear and homogenous. If not, refer to the formulation troubleshooting guide.
Protocol 2: Oral Gavage Administration (Mouse/Rat)
-
Restraint: Gently but firmly restrain the animal by scruffing the neck, ensuring the head is aligned with the body to prevent tracheal entry.[25] Acclimating animals to handling beforehand can reduce stress.[24]
-
Measure: Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach.[10]
-
Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and slide it along the roof of the mouth.[10][24]
-
Advancement: Advance the needle slowly and smoothly down the esophagus. There should be no resistance.[10][25] If resistance is felt, withdraw and reposition.[25]
-
Administration: Slowly dispense the substance.[25]
-
Withdrawal & Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor for any signs of distress like coughing or labored breathing.[25]
Protocol 3: Intraperitoneal (IP) Injection (Mouse/Rat)
-
Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique or wrapping in a towel may be effective.[22] Tilt the animal's head downwards to move organs away from the injection site.[13][26]
-
Locate Site: Identify the lower right abdominal quadrant to avoid the cecum and urinary bladder.[13][22][26]
-
Insertion: Insert the needle at a 45° angle or lower into the inguinal area.[13][26]
-
Aspirate: Gently pull back the plunger to ensure no blood or urine is drawn, which would indicate entry into a vessel or the bladder.[13][26] If fluid is aspirated, withdraw and use a fresh needle and syringe for a new attempt.[13]
-
Injection: If aspiration is clear, inject the substance.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Observe for any complications.[22]
Protocol 4: Intravenous (IV) Tail Vein Injection (Mouse)
-
Vasodilation: Warm the mouse's tail using a heat lamp or warming chamber to dilate the lateral tail veins, making them more visible.[15][17][27]
-
Restraint: Place the mouse in a suitable restrainer.[15][17]
-
Locate Vein: Identify one of the two lateral tail veins. Start injections towards the distal end of the tail, allowing for subsequent attempts further up if needed.[15][18]
-
Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle, almost parallel to the tail.[17][18][27] A successful insertion may result in a "flash" of blood in the needle hub.[17]
-
Injection: Inject the solution slowly and steadily. The vein may blanch. If you feel resistance or see a subcutaneous bleb (swelling), the needle is not in the vein. Stop immediately, withdraw, and re-attempt at a more proximal site.[15][27]
-
Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[15][17]
Troubleshooting Guide: Administration
| Issue | Route | Potential Cause | Troubleshooting Steps |
| Fluid from nose/mouth; gurgling sounds | Oral Gavage | Accidental administration into the trachea. | Stop immediately. [24] Withdraw the needle. Monitor the animal closely for respiratory distress. Refine your restraint and insertion technique for future attempts. Using flexible plastic tubes can minimize tracheal placement.[24] |
| Resistance during injection | All parenteral routes | Needle is clogged, misplaced (e.g., subcutaneous instead of IV), or has hit cartilage/bone. | Stop injecting.[9][15] Withdraw the needle and slightly reposition for another attempt. For IV, if a bleb forms, move to a more proximal site on the tail.[27] |
| Blood in syringe upon aspiration | IP, SC | Needle has entered a blood vessel. | Withdraw the needle immediately. Discard the syringe and prepare a new one. Apply pressure to the site if bleeding occurs. Re-attempt in a different location. |
| Leakage from injection site | IV, SC | Needle was not fully inserted, or pressure was not applied after withdrawal. | Ensure the needle is properly seated in the vein/subcutaneous space. After injection, apply gentle pressure with sterile gauze for 30-60 seconds.[17] |
| Animal distress (vocalization, struggling) | All routes | Improper restraint, painful substance, or procedural error. | Ensure proper, firm, but gentle restraint.[24] Warm cold solutions to room temperature before administration.[22][23] Ensure personnel are thoroughly trained and confident in the procedure. |
Section 4: Visual Guides
Experimental Workflow
Caption: Workflow for this compound preparation and animal administration.
Putative Signaling Pathway for this compound Action
Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on this compound's known function as an aldose reductase inhibitor and pathways commonly affected by similar compounds. This pathway requires experimental validation.
Caption: Putative signaling pathway of this compound via Aldose Reductase.
References
- 1. This compound | Aldose reductase(AR)inhibitor | glucoside | TargetMol [targetmol.com]
- 2. This compound | C14H20O8 | CID 3084796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. fda.gov [fda.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. scribd.com [scribd.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. research.unc.edu [research.unc.edu]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. researchanimaltraining.com [researchanimaltraining.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. instechlabs.com [instechlabs.com]
- 25. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 26. research.vt.edu [research.vt.edu]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
Cornoside vs. Epalrestat: A Comparative Guide for Aldose Reductase Inhibitors
For Immediate Release
This guide provides a detailed comparison of two aldose reductase inhibitors: Cornoside, a naturally occurring phenolic glycoside, and Epalrestat, an established synthetic drug. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective performance based on available experimental data.
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase, with the subsequent accumulation of sorbitol and depletion of NADPH, is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking this enzymatic activity. This guide focuses on a direct comparison of this compound and Epalrestat, two such inhibitors from different origins and stages of development.
Performance Comparison: In Vitro Inhibitory Activity
The primary measure of an aldose reductase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and Epalrestat reveal a significant difference in their in vitro efficacy.
| Inhibitor | Enzyme Source | Substrate | IC50 | Citation(s) |
| This compound | Rat Lens Aldose Reductase | DL-glyceraldehyde | 150 µM | [2] |
| Epalrestat | Rat Lens Aldose Reductase | Not Specified | 0.01 µM | [3] |
| Human Placenta Aldose Reductase | Not Specified | 0.26 µM | [3] |
As the data indicates, Epalrestat demonstrates substantially higher potency in inhibiting aldose reductase in vitro, with IC50 values in the nanomolar to low micromolar range, compared to this compound's IC50 in the high micromolar range.[2][3]
Mechanism of Action
Epalrestat is well-characterized as a noncompetitive and reversible inhibitor of aldose reductase.[4] This means it binds to a site on the enzyme distinct from the substrate-binding site, and its inhibitory effect can be reversed. The precise kinetic mechanism of inhibition for this compound has not been extensively documented in the available literature.
In Vivo Efficacy and Clinical Data
A significant disparity exists in the available in vivo and clinical data for the two compounds.
Epalrestat has undergone extensive clinical trials and is an approved medication for diabetic neuropathy in several countries.[5] Long-term studies have demonstrated its efficacy in:
-
Improving Nerve Function: Epalrestat has been shown to prevent the deterioration of median motor nerve conduction velocity (MNCV) and improve other nerve function parameters in patients with diabetic neuropathy.[6][7][8]
-
Ameliorating Symptoms: Clinical trials have reported significant improvement in subjective symptoms of diabetic neuropathy, such as numbness, sensory abnormalities, and cramping, compared to placebo.[6][8]
-
Preventing Progression of Complications: There is evidence to suggest that Epalrestat can prevent the progression of diabetic retinopathy and nephropathy, potentially through its effects on neuropathy.
This compound , on the other hand, currently lacks published in vivo efficacy data specifically related to diabetic complications in animal models or humans. While other compounds from the same plant, Abeliophyllum distichum, have been investigated for various biological activities, the in vivo performance of this compound as an aldose reductase inhibitor remains to be elucidated.
Experimental Protocols
Aldose Reductase Inhibition Assay (General Protocol)
The inhibitory activity of both this compound and Epalrestat on aldose reductase is typically determined using a spectrophotometric assay. The general principle involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate by aldose reductase.
Key Components:
-
Enzyme Source: Purified or partially purified aldose reductase from sources such as rat lens, bovine lens, or human placenta.[2][3]
-
Substrate: An aldehyde substrate, commonly DL-glyceraldehyde.[2]
-
Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Buffer: A suitable buffer to maintain pH, typically a phosphate buffer.
-
Inhibitor: The test compound (this compound or Epalrestat) at various concentrations.
General Procedure:
-
The reaction mixture, containing the buffer, NADPH, the enzyme, and the inhibitor (or vehicle for control), is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
A commercially available Aldose Reductase Inhibitor Screening Kit, which includes Epalrestat as a positive control, follows a similar protocol.
Signaling Pathway and Experimental Workflow
The primary signaling pathway relevant to both this compound and Epalrestat is the polyol pathway of glucose metabolism.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
The experimental workflow for evaluating a potential aldose reductase inhibitor typically follows a staged approach, from initial in vitro screening to in vivo testing.
Caption: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.
Conclusion
The comparison between this compound and Epalrestat highlights a significant gap in their respective stages of development as aldose reductase inhibitors. Epalrestat is a well-established, potent inhibitor with a clear mechanism of action and proven in vivo efficacy in treating diabetic neuropathy, supported by extensive clinical data.[4][6][7][8] this compound, a natural product, has demonstrated in vitro inhibitory activity against aldose reductase, but at a much higher concentration than Epalrestat.[2]
For researchers and drug development professionals, Epalrestat serves as a benchmark for a clinically successful aldose reductase inhibitor. This compound, while showing initial promise, requires substantial further investigation to determine its kinetic properties, in vivo efficacy, and potential as a therapeutic agent for diabetic complications. Future research on this compound should focus on more detailed enzymatic studies and transitioning to in vivo models to assess its true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of ethanolic extract of Abeliophyllum distichum leaf on 3T3–L1 adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human aldose reductase: subtle effects revealed by rapid kinetic studies of the C298A mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Obesity Effects of Abeliophyllum distichum Extracts via the AMPK Signaling Pathway in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Four glycosides from the leaves of Abeliophyllum distichum with inhibitory effects on angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of amyloid β aggregation by acteoside, a phenylethanoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Potential of Cornoside Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Cornoside, a naturally occurring iridoid glycoside, against well-established antioxidant compounds. Due to the limited availability of direct quantitative antioxidant data for isolated this compound, this guide utilizes data from ethanolic extracts of Cornus officinalis, a primary source of this compound, as a representative proxy. This allows for a preliminary assessment of its potential efficacy in mitigating oxidative stress. The data is presented alongside that of renowned antioxidants—Ascorbic Acid, Trolox, Gallic Acid, and Quercetin—to offer a clear benchmark for its performance in standard in vitro antioxidant assays.
Comparative Antioxidant Activity
The antioxidant capacity of Cornus officinalis extract and standard antioxidants was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results expressed as IC50 values (the concentration required to inhibit 50% of the radicals). The Ferric Reducing Antioxidant Power (FRAP) assay was also included to assess the reducing potential, with results expressed as Trolox Equivalents (TE).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mM TE/g) |
| Cornus officinalis Extract * | 99.32 - 1820[1][2] | 600 - 138.51[1][2] | 10.76 (EC50 in mg/mL)[2] |
| Ascorbic Acid | 4.97 - 114.00[3][4] | ~5 - 10 | ~1.0 |
| Trolox | 2.34 - 3.77[3][5] | 2.93 - 6.48[5][6] | 1.0 (by definition) |
| Gallic Acid | 8.33 - 38.61[7] | ~5 | ~2.5 |
| Quercetin | 4.60 - 19.17[8][9] | 48.0[8] | ~4.7 |
Note: Data for Cornus officinalis extract is presented as a range from available studies and may not be directly comparable to pure compounds. The antioxidant activity of purified this compound may be higher. FRAP value for C. officinalis is expressed as EC50, which is the concentration required to reach 50% of the maximal response.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (this compound, standards) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of the test compound and the standards. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and the standards and serially dilute them.
-
Assay:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Trolox (for standard curve)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of the test compound and a series of Trolox standards of known concentrations.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the Trolox standards. The FRAP value of the sample is then determined from the standard curve and expressed as Trolox Equivalents (TE).
Signaling Pathways and Experimental Workflow
Visual representations of a key antioxidant signaling pathway and a typical experimental workflow are provided below to contextualize the action of antioxidants and the methodology of their evaluation.
Caption: Keap1-Nrf2 antioxidant response pathway.
Caption: In vitro antioxidant assay workflow.
References
- 1. Antioxidant activities and oxidative stress inhibitory effects of ethanol extracts from Cornus officinalis on raw 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Carnosine's Therapeutic Promise: An In Vivo Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carnosine's in vivo therapeutic effects against alternative treatments in key disease models. Experimental data is summarized for clear comparison, and detailed methodologies are provided for key cited experiments.
Carnosine (β-alanyl-L-histidine), an endogenous dipeptide, has garnered significant scientific interest for its multifaceted therapeutic potential. Found in high concentrations in muscle and brain tissues, Carnosine exhibits antioxidant, anti-inflammatory, anti-glycation, and metal-chelating properties. This guide delves into the in vivo validation of Carnosine's efficacy in preclinical models of cancer, neurodegenerative disorders, and cardiovascular diseases, comparing its performance with established therapies and control models.
Carnosine in Oncology: A Comparative Look
In preclinical cancer models, Carnosine has demonstrated significant anti-tumor activity. Its efficacy has been shown to be comparable to the standard chemotherapeutic agent, cisplatin, in certain contexts, but with a potentially more favorable safety profile.
| Parameter | Carnosine | Cisplatin | Disease Model | Source |
| Antitumor Activity | Equivalent to Cisplatin | Standard of Care | EJ Bladder Cancer Xenograft in BALB/c nude mice | [1] |
| Effect on Tumor Growth | Delayed aggressive tumor growth (started day 19 vs. day 16 in control) | Not specified in this study | NIH3T3-HER2/neu Mouse Model | [2] |
| Mechanism of Action | Inhibition of angiogenesis, suppression of VEGFR-2-mediated signaling | DNA damage leading to apoptosis | Bladder Cancer | [1] |
| Side Effects | No weight loss observed in treated mice | Known nephrotoxicity and other side effects | EJ Bladder Cancer Xenograft | [1][3] |
| Effect on Mitosis | Significantly lower number of mitoses compared to control | Not specified in this study | NIH3T3-HER2/neu Mouse Model | [2] |
Experimental Protocol: Bladder Cancer Xenograft Model
-
Animal Model: EJ-xenografted BALB/c nude mice.[1]
-
Cell Implantation: EJ bladder cancer cells were implanted in the mice.[1]
-
Treatment Groups:
-
Dosage and Administration: Specific dosages and administration routes for this direct comparison were not detailed in the abstract.[1] However, a separate study on cisplatin-induced hepatotoxicity used intraperitoneal cisplatin (8 mg/kg body weight) once weekly and daily oral Levo-carnosine (300 mg/kg body weight).[4]
-
Endpoint Measurements: Tumor growth, animal weight, and microvessel density were assessed.[1][5]
Experimental Protocol: NIH3T3-HER2/neu Mouse Model
-
Animal Model: Female nude mice.[2]
-
Cell Implantation: 7 × 10^6 NIH3T3-HER2/neu cells were injected subcutaneously into the dorsal skin.[2]
-
Treatment Groups:
-
Endpoint Measurements: Tumor size was measured daily. Microscopic examination of tumors for the number of mitoses.[2]
Carnosine in Neurodegenerative Disease Models
Carnosine's neuroprotective effects are attributed to its ability to combat oxidative stress, reduce neuroinflammation, and inhibit the aggregation of pathological proteins.[6][7] In vivo studies have shown promising results in models of Alzheimer's disease, Parkinson's disease, and general age-related cognitive decline.
| Parameter | Carnosine Treatment | Control (Disease Model) | Disease Model | Source |
| Cognitive Function | Improved aging-induced deficits in cognitive function | Age-related cognitive decline | Aged (18 and 24 months) male albino Wistar rats | [8] |
| Amyloid-β (Aβ) Pathology | Reduced β-sheet content in Aβ secondary structure; reduced Aβ deposition | Age-related Aβ plaque formation | Aged male albino Wistar rats | [8] |
| Oxidative Stress | Attenuated oxidative stress and inflammatory damage | Increased oxidative stress and inflammation | MPTP-induced mouse model of Parkinson's disease | [9] |
| Dopaminergic Neuron Loss | Alleviated dopaminergic neuron loss | Significant loss of dopaminergic neurons | MPTP-induced mouse model of Parkinson's disease | [9] |
| Motor Symptoms | Improved motor symptoms | Development of Parkinson's-like motor deficits | MPTP-induced mouse model of Parkinson's disease | [9] |
Experimental Protocol: Aging-Induced Cognitive Impairment Model
-
Animal Model: Young (4 months) and aged (18 and 24 months) male albino Wistar rats.[8]
-
Treatment: Carnosine (2.0 μg/kg/day, intrathecal administration) or saline (vehicle) for 21 consecutive days.[9]
-
Behavioral Assessment: Cognitive function was tested using an 8-arm radial maze test.[8]
-
Neuropathological Analysis: Conformational integrity of Aβ plaques was assessed using Raman spectroscopy, and endogenous carnosine levels were measured by HPLC in various brain regions.[8]
While direct in vivo comparisons with standard-of-care drugs like Donepezil for Alzheimer's or L-DOPA for Parkinson's were not found in the searched literature, a pilot clinical study has suggested that Carnosine may increase the efficiency of L-DOPA therapy in Parkinson's disease patients.[10]
Carnosine in Cardiovascular Disease Models
In preclinical models of cardiovascular disease, Carnosine has demonstrated cardioprotective effects, particularly in the context of ischemia-reperfusion injury and cardiac remodeling.[11][12]
| Parameter | Carnosine Treatment | Control (Ischemia-Reperfusion) | Disease Model | Source |
| Myocardial Infarct Size | Significantly reduced infarct size | Ischemia-reperfusion induced myocardial infarction | Rat model of acute myocardial infarction | [13] |
| Oxidative Stress Markers | Reduced levels of malondialdehyde (MDA) and isoprostanes | Increased levels of MDA and isoprostanes | Rat model of focal cerebral ischemia/reperfusion | [14] |
| Cardiac Function | Improved preservation of the energy state of the at-risk area | Depletion of energy state | Rat model of acute myocardial infarction | [13] |
| Cardiac Remodeling | Alleviated pathological remodeling | Adverse cardiac remodeling | Transaortic constriction (TAC) model of heart failure in mice | [11] |
| Ejection Fraction | Increased ejection fraction (67 ± 14%) | Decreased ejection fraction (42 ± 9%) | TAC model of heart failure in mice | [11] |
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury Model
-
Ischemia Induction: Temporary occlusion of the left anterior descending coronary artery.[13]
-
Treatment: Carnosine (1 mg/kg) administered intravenously at the onset of reperfusion.[13]
-
Endpoint Measurements: Infarct size, plasma activity of creatine kinase-MB and lactate dehydrogenase, levels of lipid peroxidation products, and activity of antioxidant enzymes in the at-risk area of the heart.[13]
While direct in vivo comparative studies with drugs like captopril were not identified, in vitro studies have shown that Carnosine and captopril can synergistically enhance free radical scavenging activity.[15]
Visualizing the Mechanisms and Methods
To further elucidate Carnosine's role and the experimental approaches used to validate its efficacy, the following diagrams are provided.
References
- 1. Carnosine synthase deficiency aggravates neuroinflammation in multiple sclerosis | bioRxiv [biorxiv.org]
- 2. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosine alleviates cisplatin-induced acute kidney injury by targeting Caspase-1 regulated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Levo-carnosine co-administration on Cisplatin induced histomorphological changes in the liver of BALB/c mice | KHYBER MEDICAL UNIVERSITY JOURNAL [kmuj.kmu.edu.pk]
- 5. Neuroprotective features of carnosine in oxidative driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Could carnosine or related structures suppress Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnosine [corrected] increases efficiency of DOPA therapy of Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and Physiological Evidence that Carnosine Is an Endogenous Neuroprotector Against Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the neuroprotective effects of carnosine in an experimental model of focal cerebral ischemia/reperfusion [pbmc.ibmc.msk.ru]
- 15. Interactions between carnosine and captopril on free radical scavenging activity and angiotensin-converting enzyme activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Cornoside's Efficacy in Experimental Models
For Immediate Release
This publication provides a comprehensive analysis of the experimental data supporting the biological effects of Cornoside, a phenolic glycoside. The data presented herein demonstrates this compound's potential as a modulator of inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of this compound's performance with relevant alternatives, supported by detailed experimental data and methodologies.
Inhibitory Effect on Aldose Reductase
This compound has demonstrated significant inhibitory effects on rat lens aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.
Table 1: Aldose Reductase Inhibition by this compound
| Compound | IC50 (μM) |
| This compound | 150[1] |
Experimental Protocol: Aldose Reductase Inhibitory Assay
The inhibitory activity of this compound on rat lens aldose reductase was determined spectrophotometrically. The assay mixture contained 135 mM Na,K-phosphate buffer (pH 6.2), 100 mM lithium sulfate, 0.03 mM NADPH, 1 mM DL-glyceraldehyde as the substrate, and 0.025% (v/v) enzyme solution in a total volume of 1.0 mL. The reaction was initiated by the addition of NADPH at 37°C. The absorbance was monitored at 340 nm using a spectrophotometer. The concentration of the test compound required for 50% inhibition of enzyme activity (IC50) was determined.
Modulation of Neutrophil Function
This compound has been shown to modulate key functions of neutrophils, immune cells that play a critical role in the inflammatory response. Specifically, this compound down-regulates neutrophil degranulation and the production of reactive oxygen species (ROS), and decreases the formation of neutrophil extracellular traps (NETs).
Experimental Protocol: Neutrophil Degranulation Assay
Neutrophil degranulation can be assessed by measuring the release of specific granule markers, such as myeloperoxidase (MPO) for azurophilic granules. Human neutrophils are isolated and pre-incubated with this compound or a control vehicle. Degranulation is then stimulated with a known agonist (e.g., fMLP or PMA). The supernatant is collected, and the activity of MPO is measured using a colorimetric assay. The percentage of degranulation is calculated relative to a positive control (total MPO content released by cell lysis).
Experimental Protocol: Reactive Oxygen Species (ROS) Measurement
Intracellular ROS production in neutrophils can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Isolated neutrophils are loaded with DCFH-DA and then treated with this compound or a control. ROS production is induced with a stimulant like phorbol 12-myristate 13-acetate (PMA). The fluorescence intensity, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer.
Anti-inflammatory Effects on Cytokine Expression
This compound demonstrates potent anti-inflammatory properties by inhibiting cytokine-stimulated gene expression. It has been observed to completely decrease gene expression induced by Tumor Necrosis Factor-alpha (TNFα) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Furthermore, its efficacy in down-regulating chemokine and Interleukin-6 (IL-6) expression is comparable to that of the established anti-inflammatory drug, infliximab.[1]
Experimental Protocol: Cytokine Gene Expression Analysis (RT-qPCR)
To assess the effect of this compound on cytokine gene expression, human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-treated with various concentrations of this compound before stimulation with TNFα or GM-CSF. Total RNA is then extracted from the cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is subsequently carried out using primers specific for target genes (e.g., IL-6, chemokines). Gene expression levels are normalized to a housekeeping gene, and the fold change in expression is calculated relative to stimulated cells without this compound treatment.
Regulation of Stress Response and Longevity-Associated Genes in C. elegans
In the model organism Caenorhabditis elegans, this compound has been shown to upregulate the expression of key genes involved in antioxidant defense and longevity.
Table 2: Effect of this compound on Gene Expression in C. elegans
| Gene Category | Upregulated Genes |
| Antioxidant Genes | sod-3, gst-4, hsp-16.2[1] |
| Transcription Factors | daf-16, skn-1, hsf-1[1] |
Experimental Protocol: Gene Expression Analysis in C. elegans
Synchronized populations of C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50. This compound is incorporated into the NGM at the desired concentration. After a specific exposure period, worms are harvested, and total RNA is extracted. Gene expression analysis is performed using RT-qPCR as described in the previous protocol, with primers specific for the target C. elegans genes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for assessing its biological activity.
Caption: this compound inhibits key inflammatory signaling pathways.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cornoside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Cornoside. It includes procedural guidance for personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a phenolic glycoside with the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .[1][2] It is known to be soluble in water.[3]
| Property | Value | Source |
| Molecular Formula | C14H20O8 | [1][2] |
| Molecular Weight | 316.3 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in water | [3] |
Hazard Identification and Safety Precautions
According to available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture .[4] However, as with any chemical, it is essential to follow standard laboratory safety protocols to minimize any potential risks.
General Precautions:
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Work in a well-ventilated area.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound powder to ensure personal safety and prevent contamination.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A dust mask may be used if there is a potential for generating significant amounts of dust. | Minimizes inhalation of airborne particles. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound Powder:
Caption: A typical experimental workflow for the safe handling of this compound powder.
Detailed Methodologies:
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate personal protective equipment: a lab coat, safety glasses with side shields, and nitrile gloves.
-
Prepare your work area by ensuring it is clean, uncluttered, and in a well-ventilated location, such as under a fume hood if available.
-
Gather all necessary materials, including spatulas, weigh boats, solvent, and containers.
-
-
Handling:
-
To minimize the generation of dust, handle this compound powder gently.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Carefully add the weighed this compound to your desired solvent. As this compound is water-soluble, deionized water is a common choice.[3]
-
-
Cleanup:
-
After handling, decontaminate the work surface. Use a wet cloth or paper towel to wipe down the area to avoid creating airborne dust.
-
Dispose of any contaminated materials, such as weigh boats and gloves, in the appropriate laboratory waste stream.
-
Remove your personal protective equipment, starting with your gloves, followed by your lab coat and safety glasses.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, always adhere to your institution's specific waste disposal guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated consumables) | Dispose of in the regular laboratory solid waste stream, unless institutional policy dictates otherwise. |
| Liquid Waste (solutions containing this compound) | Non-hazardous aqueous solutions can typically be disposed of down the drain with copious amounts of water. Check with your institution's environmental health and safety office for specific guidelines. |
| Empty Containers | Rinse the container with a suitable solvent (e.g., water), allow it to dry, and then dispose of it in the regular laboratory glass or plastic recycling, as appropriate. |
Signaling Pathway
This compound has been noted to be involved in the insulin/IGF-1 signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of the canonical IGF-1 signaling cascade. The precise mechanism of how this compound interacts with this pathway is a subject of ongoing research.
Caption: Simplified diagram of the IGF-1 signaling pathway.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. How to Quickly Clean Up Unidentified Spills | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
